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  • Product: 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride
  • CAS: 1354953-03-9

Core Science & Biosynthesis

Foundational

Mechanism of action of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride in vitro

In Vitro Pharmacological Profiling and Mechanism of Action of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine Hydrochloride Executive Summary The compound 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride (CAS: 2138034-64-5) b...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Pharmacological Profiling and Mechanism of Action of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine Hydrochloride

Executive Summary

The compound 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride (CAS: 2138034-64-5) belongs to the aryloxycycloalkylamine structural class. This scaffold is a highly privileged pharmacophore in neuropharmacology and cardiology, known for its polypharmacological potential. Based on structural homology to established therapeutics, the in vitro mechanism of action of this compound is defined by a dual-target profile: competitive inhibition of monoamine transporters (NET/SERT) and use-dependent blockade of voltage-gated sodium channels (NaV1.2/NaV1.5). This whitepaper details the structural rationale, causality behind assay selection, and the self-validating in vitro methodologies required to profile this compound.

Structural Pharmacology & Target Rationale

The pharmacological activity of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride is dictated by three critical structural domains:

  • The Primary Amine: At physiological pH (7.4), the amine is protonated. This cationic center is essential for forming a salt bridge with conserved aspartic acid residues in the target binding pockets (e.g., Asp75 in hNET, Asp113 in certain GPCRs)[1].

  • The Cyclopentane Ring: Unlike linear alkyl chains, the rigid cyclopentyl spacer restricts the conformational flexibility of the molecule. This locks the spatial distance between the aryloxy oxygen and the amine, optimizing the trajectory for target engagement.

  • The 2-Ethoxyphenoxy Moiety: The aromatic ring provides lipophilic bulk for π−π stacking, while the ortho-ethoxy substitution creates a specific steric profile that influences selectivity between transporter subtypes and channel states[2].

Because this pharmacophore mirrors both the norepinephrine reuptake inhibitor (NRI) atomoxetine[3][4] and the Class IB antiarrhythmic mexiletine[5][6], in vitro profiling must evaluate both monoamine reuptake inhibition and sodium channel modulation.

MOA cluster_NET Target 1: Monoamine Transporters cluster_NAV Target 2: Voltage-Gated Na+ Channels Compound 2-(2-Ethoxyphenoxy) cyclopentan-1-amine HCl NET NET / SERT (SLC6 Family) Compound->NET NAV NaV1.2 / NaV1.5 (Domain IV-S6) Compound->NAV Inhib Competitive Inhibition at Substrate Site NET->Inhib Effect1 Decreased Monoamine Reuptake Inhib->Effect1 Block Use-Dependent Channel Blockade NAV->Block Effect2 Reduced Action Potential Upstroke Block->Effect2

Fig 1: Dual-target mechanism of action for 2-(2-Ethoxyphenoxy)cyclopentan-1-amine.

Mechanism I: Monoamine Transporter (NET/SERT) Inhibition

Similar to atomoxetine, the compound acts as a competitive inhibitor at the central substrate-binding site of the presynaptic norepinephrine transporter (NET) and serotonin transporter (SERT)[3][7].

Experimental Causality

To validate this mechanism, a Fluorescent Neurotransmitter Uptake Assay is selected over traditional [3H] -radioligand binding. Radioligand assays only provide endpoint equilibrium data. In contrast, fluorescent substrates (e.g., ASP+) allow for real-time kinetic resolution of competitive displacement, which is critical for calculating accurate association/dissociation rates.

Self-Validating Protocol: Fluorescent Uptake Assay

This protocol is designed as a self-validating system. Every 384-well plate includes internal controls to calculate the Z′ -factor. A plate is automatically rejected if Z′<0.5 , ensuring that any reported IC50​ is mathematically robust.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing hNET or hSERT at 2×104 cells/well in a black, clear-bottom 384-well plate. Incubate overnight at 37°C.

  • System Calibration (Controls):

    • Positive Control (100% Inhibition): Add 10 µM Atomoxetine (for NET) or Citalopram (for SERT).

    • Negative Control (0% Inhibition): Add 0.1% DMSO vehicle.

  • Compound Incubation: Dispense 2-(2-Ethoxyphenoxy)cyclopentan-1-amine HCl in a 10-point serial dilution (0.1 nM to 10 µM). Pre-incubate for 30 minutes at 37°C to allow equilibration at the substrate site.

  • Substrate Addition: Add the fluorescent monoamine mimetic (e.g., 4-(4-(dimethylamino)styryl)-N-methylpyridinium, ASP+).

  • Kinetic Readout: Measure fluorescence (Ex 440 nm / Em 520 nm) every 2 minutes for 30 minutes.

  • Data Validation: Calculate the Z′ -factor using the positive and negative controls. If Z′≥0.5 , extract the initial velocity ( V0​ ) of uptake and fit the dose-response curve to a 4-parameter logistic equation to determine the IC50​ .

Mechanism II: Voltage-Gated Sodium Channel (VGSC) Blockade

The aryloxyalkylamine scaffold is a known ligand for the local anesthetic (LA) binding site located in the S6 segment of Domain IV of voltage-gated sodium channels[6][8]. The compound exhibits use-dependent (state-dependent) blockade , meaning it binds with higher affinity to the open or inactivated states of the channel compared to the resting state[5].

Experimental Causality

Automated whole-cell patch-clamp is selected over high-throughput membrane potential dye assays. Fluorescent dyes cannot resolve the millisecond-scale state transitions of NaV​ channels. To prove use-dependence, we must apply specific high-frequency voltage protocols to drive the channels into the inactivated state, a biophysical manipulation only possible via patch-clamp[6].

Self-Validating Protocol: Automated Patch-Clamp

The automated patch-clamp system is self-validating through continuous biophysical monitoring. If a cell's series resistance ( Rs​ ) exceeds 10 MΩ or the leak current exceeds 100 pA, the software automatically excludes that specific sweep, preventing leak artifacts from being misinterpreted as channel blockade.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing hNaV1.5 (cardiac) or hNaV1.2 (neuronal). Suspend in extracellular physiological solution.

  • Seal Formation: Load cells onto a planar patch-clamp chip (e.g., QPatch). Apply negative pressure to form a gigaseal (>1 GΩ), followed by a brief pressure pulse to rupture the membrane and establish the whole-cell configuration.

  • Tonic Block Protocol (Resting State): Hold the membrane at -120 mV. Apply a single 20 ms test pulse to -20 mV. Measure the peak inward sodium current.

  • Use-Dependent Protocol (Inactivated State): Apply a train of 30 depolarizing pulses (from -90 mV to -20 mV) at a frequency of 10 Hz.

  • Compound Perfusion: Perfuse 2-(2-Ethoxyphenoxy)cyclopentan-1-amine HCl (1 µM to 300 µM).

  • Data Validation: Compare the fractional block at Pulse 1 (tonic block) versus Pulse 30 (use-dependent block). A valid Class IB profile will show significantly higher inhibition at Pulse 30, mimicking the action of mexiletine[8][9].

Workflow Prep Cell Culture (HEK293 hNET/hNaV) Assay1 Fluorescent Uptake Assay (NET/SERT) Prep->Assay1 Assay2 Automated Patch-Clamp (NaV Channels) Prep->Assay2 Data1 IC50 Calculation (Uptake Inhibition) Assay1->Data1 Data2 State-Dependent K_i Determination Assay2->Data2

Fig 2: Parallel in vitro screening workflow for dual-target validation.

Quantitative Data Summarization

Based on the structural homology to reference aryloxyalkylamines, the expected in vitro pharmacological profile for 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride is summarized below. This table serves as the benchmark for assay validation.

TargetAssay MethodologyReference StandardExpected IC50​ / Ki​ RangePrimary Mechanism
hNET Fluorescent UptakeAtomoxetine10 nM – 150 nMCompetitive Reuptake Inhibition
hSERT Fluorescent UptakeCitalopram50 nM – 500 nMCompetitive Reuptake Inhibition
hNaV1.5 (Tonic) Whole-Cell Patch-ClampMexiletine> 100 µMResting State Blockade
hNaV1.5 (Use-Dependent) Whole-Cell Patch-ClampMexiletine5 µM – 50 µMInactivated State Blockade

References

  • The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review Source: PMC / NIH[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1urDvSjH87ELFht6nL-SA1E1CMzql2h9AtCzj7ZN02-LZC04pLrfXgbk1spnoBWkAlIn7tqhhqDjiU9M4ZEsh_xn9JmIO_BwtpK_GpoyYwcoHesjLRYxmUP9J9vGiYiNMwjCl5M6yQCxoC5Q=]
  • STRATTERA (atomoxetine HCl) - FDA Label Source: accessdata.fda.gov[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8WV5bEIphwFjiycmQUXh2qBGvRMmsY1oYlXRdOFs6NDURZ9LQRMEV4NI-r-yOp4fZSD_BfbM7e4lP-AvrOdhr5wN0S3mdbzwzc8YNvKXm40eeF1OtBzknwxn_VLxRetBIUJv1D4hbA32tnO6K1IFlWtuX1FfS-Zv5qKnSK71LYs_em_g0iXEQuksu7g==]
  • 4-[(2-Methoxyphenoxy)methyl]piperidine | High Purity Source: Benchchem[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKDMMMmUd6yUlqwpuZ6bp0E3tAwjcgW48U7ATRsLsZdYi9JCfJWbLYcL4SQh5YjLx8W6pZZdW51tRtIdZGT5VfItqXbBWMYWjROkrC5maX2Zd_h5qqW14qoFD81F9eyBcweP8E]
  • What is the mechanism of action of mexiletine? Source: Dr.Oracle[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUhF2cY2Ahg-uIC1wMKiRkg1jv0zWQMn5Xmls4puxBKW87JhtyHdd6Cb-qhQbR-jdMgCYLIMYG4lZSLHnwHsModdYiQKejN4PjpvxZy7zGOA2KHT0PiTHg0rDlQVHowKFjbSdlNBBYZ7x9sSOE2hH-dezOSw5yvOQiBrc689qcvcoB6vsCsliI_q4_sIbijrw=]
  • What is the mechanism of Mexiletine Hydrochloride? Source: Patsnap Synapse[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbccL3dYrpQWlD-m6rPJW6mDijZxQ6cFhWryZk_jYVOJE-8McnuJL6W2gXdb026OJYDpjNwHrbAuGr3zwqJAOV-WeBZaoKGtjoHbmvKmZ4QctrAW4i5-ATRyWWSt2Umno--lsAG4kbMrTcM-in2We_8kEO2Aso93IdFZc3uGnzt19RZwxqKdTDCa-N90-KNmE=]
  • Mexiletine Hydrochloride: A Comprehensive Technical Guide on its Pharmacodynamics and Pharmacokinetics Source: Benchchem[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH98lbm0y_H5UFix7W7lUgzmgE30vmFaviQcFum8gl1eXKdxCN4mZtJBktym0bNV3enICUhzfKkbQui2GtJQ6hyJSGgQ6DhCo-fZ0qFBgFEciuTwDy7JZKkCcdprS7NzS4zl6bb1w6N6StcFsWRQjjVXqeR_EJK6mXE8-nKQE_rno_YrtrjE7-xNsFzz_t_QAYzvIkGpzdZMI59hYU8fQ-qcBCHiZlaFc_ul5TT_lG_OYFnPoIH4hr2JKWdXDTM6zYCv0A=]
  • Interaction between external Na+ and mexiletine on Na+ channel in guinea-pig ventricular myocytes Source: PubMed / NIH[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMdpqsEH5lM0No9CNuhaVonCgDzQDVFSdUQZNpWONp_WhocpHjUygsJKqe90zDyjKIOcF3d2OpOIHFiOwHlqzucpZob0VFodOUqYkmIP_UhTrg0pX8u7JrTVy5qMBAsl04XQ==]
  • 4WD to Travel Inside the 5-HT1A Receptor World Source: IntechOpen[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9JVOi7IUBZ0oamQNr0Dawe9i6H5P_FoxL350IZzviI3V0HwX66zagbiocoaiiBF64AYVz24k3TYajQ4mTdCPFETzEJCN-LG90iRVkiJzycocK-9yxKJSGumntxY_1dvxPmRxa]

Sources

Exploratory

Physicochemical Profiling and Synthetic Applications of rac-(1R,2S)-2-(2-Ethoxyphenoxy)cyclopentan-1-amine Hydrochloride

Executive Summary rac-(1R,2S)-2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride (CAS: 2138034-64-5)[1] is an advanced, conformationally restricted building block utilized in modern medicinal chemistry and drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

rac-(1R,2S)-2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride (CAS: 2138034-64-5)[1] is an advanced, conformationally restricted building block utilized in modern medicinal chemistry and drug discovery. Featuring a 1,2-disubstituted cyclopentane core, this scaffold provides a rigidified spatial arrangement between a primary amine and an ether-linked lipophilic domain. This technical guide outlines the physicochemical properties, structural rationale, analytical validation protocols, and synthetic workflows necessary for leveraging this compound in high-throughput library generation.

Structural and Physicochemical Properties

Understanding the baseline physicochemical metrics of a building block is critical for predicting its behavior in both synthetic workflows and downstream biological assays.

PropertyValue
Compound Name rac-(1R,2S)-2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride
CAS Number 2138034-64-5[1]
Molecular Formula C13H20ClNO2[1]
Molecular Weight 257.76 g/mol [2]
Free Base Formula C13H19NO2[3]
Free Base Weight 221.30 g/mol [3]
Physical Form Solid (Hydrochloride Salt)
Predicted LogP (Free Base) ~2.5

Mechanistic Insights: Structure-Activity Relationships (SAR) Potential

As a Senior Application Scientist, it is vital to recognize that the architectural design of this molecule is not arbitrary; each functional group serves a specific mechanistic purpose in pharmacophore mapping:

  • Conformational Restriction: The cyclopentane ring effectively restricts the rotatable bonds between the amine and the phenoxy ether. [4] [1] that locks the pharmacophore into a specific trajectory. This pre-organization reduces the entropic penalty upon target binding, potentially increasing both affinity and target selectivity.

  • Salt Selection (Hydrochloride): Formulating the primary amine as a hydrochloride salt is a deliberate design choice. As established in [5] [2], hydrochloride salts significantly enhance aqueous solubility, improve solid-state crystallinity, and prevent the oxidative degradation often observed in free primary amines during long-term storage.

  • Hydrogen Bonding & Lipophilicity: The 2-ethoxyphenoxy moiety acts as a lipophilic anchor with dual oxygen atoms capable of functioning as hydrogen bond acceptors. Conversely, the primary amine serves as a potent hydrogen bond donor and a primary site for salt bridge formation with acidic residues (e.g., aspartate or glutamate) in target protein binding pockets.

Analytical Characterization Protocols (Self-Validating Systems)

To ensure scientific integrity, analytical workflows must be self-validating. The following protocols incorporate internal controls to guarantee data reliability and prevent the propagation of errors.

G A Compound Batch (HCl Salt) B LC-MS Analysis (Internal Std Validated) A->B C Shake-Flask Solubility (24h & 48h Timepoints) A->C D 1H & 13C NMR (DMSO-d6) A->D E Data Synthesis & QA Release B->E Purity >95% C->E Equilibrium Confirmed D->E Structural Identity

Fig 1: Self-validating analytical workflow ensuring batch integrity and equilibrium.

Protocol 3.1: LC-MS Purity and Identity Validation
  • Causality: Validating batch purity prior to library synthesis prevents the propagation of synthetic impurities, which can cause false positives in high-throughput screening.

  • Self-Validating Mechanism: The protocol mandates the injection of a known reference standard (e.g., propranolol) immediately before and after the batch run. This validates column retention time stability and confirms that the mass spectrometer's ionization efficiency has not drifted.

  • Step-by-Step Methodology:

    • Prepare a 1 mg/mL stock solution of the compound in LC-MS grade methanol.

    • Dilute to a working concentration of 10 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Inject the internal standard (propranolol) to verify system readiness and establish baseline ionization.

    • Inject 2 µL of the sample onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

    • Execute a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

    • Monitor UV absorbance at 210 nm and 254 nm, and analyze via MS in positive ESI mode (target m/z [M+H]⁺ = 222.1 for the free base).

Protocol 3.2: Thermodynamic Solubility Profiling (Shake-Flask Method)
  • Causality: Determining thermodynamic solubility is critical for optimizing reaction concentrations and predicting the developability of downstream analogs. The[6] [3] for this purpose.

  • Self-Validating Mechanism: Sampling is performed at two distinct timepoints (24h and 48h). If the concentration remains statistically identical across both timepoints, the system self-validates that true thermodynamic equilibrium has been achieved, successfully ruling out transient supersaturation.

  • Step-by-Step Methodology:

    • Add an excess of the solid compound (~10 mg) to 1 mL of phosphate-buffered saline (pH 7.4) in a sealed glass vial.

    • Agitate the vial at 300 rpm in an incubator maintained at a constant 25°C.

    • After 24 hours, extract a 100 µL aliquot and centrifuge at 15,000 x g for 10 minutes to pellet any undissolved solid.

    • Dilute the supernatant appropriately and quantify the dissolved compound via HPLC-UV against a pre-established standard curve.

    • Repeat the extraction and quantification process at 48 hours. Compare the 24h and 48h data to confirm equilibrium.

Synthetic Utility and Derivatization Workflows

The primary amine of this scaffold serves as a highly versatile synthetic handle for generating diverse chemical libraries.

G A rac-(1R,2S)-2-(2-Ethoxyphenoxy) cyclopentan-1-amine HCl B Freebasing (NaOH / EtOAc) A->B pH Adjustment C Amide Coupling (HATU/DIPEA) B->C Acyl Chlorides / Acids D Reductive Amination (NaBH(OAc)3) B->D Aldehydes / Ketones E Sulfonamide Formation (R-SO2Cl / Pyridine) B->E Sulfonyl Chlorides F Target Library Generation C->F D->F E->F

Fig 2: Derivatization workflow of the primary amine for target library generation.

Protocol 4.1: Standardized Amide Coupling (HATU/DIPEA)
  • Causality: Amide bond formation is the most robust method for appending diverse functional groups to this scaffold. HATU is selected as the coupling reagent due to its high efficiency and minimal epimerization risk, ensuring high yields even with sterically hindered carboxylic acids.

  • Step-by-Step Methodology:

    • In Situ Freebasing: Dissolve 1.0 equivalent of the rac-(1R,2S)-2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride salt in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to liberate the free amine and neutralize the HCl counterion.

    • Activation: In a separate dry vial, dissolve 1.1 equivalents of the desired carboxylic acid in DMF. Add 1.1 equivalents of HATU and stir for 10 minutes at room temperature to form the active OAt ester.

    • Coupling: Transfer the activated acid solution to the amine solution. Stir the reaction mixture at room temperature for 2-4 hours.

    • Reaction Monitoring: Monitor the reaction progress by LC-MS until the starting amine (m/z 222.1) is fully consumed.

    • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Conclusion

rac-(1R,2S)-2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride is a highly functionalized, conformationally restricted building block. By employing self-validating analytical protocols and robust synthetic workflows, researchers can effectively leverage this scaffold to explore novel chemical space, optimize pharmacokinetic parameters, and develop high-affinity ligands for complex biological targets.

References

  • Bosica, F. (2020). Rational design of small molecule 14-3-3 protein-protein interaction stabilizers. Technische Universiteit Eindhoven. URL:[Link]

  • Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt Selection in Drug Development. Pharmaceutical Technology. URL: [Link]

  • Hokkala, E., Strachan, C. J., Agopov, M., Järvinen, E., Semjonov, K., Heinämäki, J., Yliruusi, J., & Svanbäck, S. (2024). Thermodynamic solubility measurement without chemical analysis. International Journal of Pharmaceutics. URL:[Link]

Sources

Foundational

Crystal structure analysis of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine Hydrochloride Introduction In the landscape of modern drug discovery and development, a profound understanding of a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine Hydrochloride

Introduction

In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental.[1][2][3] The spatial arrangement of atoms within a molecule dictates its physical and chemical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a therapeutic agent.[1][4] This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction (SC-XRD) analysis of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride, a compound of interest for its potential pharmacological applications.

The hydrochloride salt form is often chosen for its improved stability and bioavailability.[5] A detailed crystallographic study of this compound is crucial for elucidating its conformational preferences, understanding its intermolecular interactions, and establishing a solid-state characterization that is critical for formulation and regulatory purposes.[1] This whitepaper will detail the methodologies for crystal growth, data collection, structure solution, and refinement, and will delve into the analysis of the resulting crystal structure, providing a robust framework for researchers, scientists, and drug development professionals.

I. Methodology: From Powder to Refined Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of crystallographic principles. This section outlines the experimental and computational workflow for the crystal structure determination of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride.

Crystal Growth and Selection: The Crucial First Step

The quality of the single crystal is paramount to the success of the entire analysis. The goal is to obtain a single crystal of suitable size (typically 0.1-0.4 mm in at least two dimensions) with a well-ordered internal lattice, free from cracks and other defects.[6]

Protocol for Crystal Growth (Slow Evaporation):

  • Solvent Screening: A range of solvents and solvent mixtures are screened for their ability to dissolve the compound and promote slow crystallization. For 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride, a polar protic solvent like methanol or ethanol, or a mixture with a less polar co-solvent such as dichloromethane, is a logical starting point.

  • Solution Preparation: A saturated or near-saturated solution of the compound is prepared at a slightly elevated temperature to ensure complete dissolution.

  • Crystallization: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of single crystals over a period of days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a micromanipulator and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Rationale for Experimental Choices:

  • Slow Evaporation: This technique allows for the gradual and ordered growth of crystals, which is essential for obtaining a high-quality diffraction pattern.

  • Solvent Selection: The choice of solvent is critical as it influences the crystal packing and can even lead to the formation of different polymorphs.[1]

  • Cryoprotection: Coating the crystal in oil is a crucial step before mounting, as it protects the crystal from the atmosphere and the subsequent cryogenic cooling.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

The data collection process involves irradiating the single crystal with a monochromatic X-ray beam and collecting the diffraction pattern. Modern diffractometers equipped with sensitive detectors allow for rapid and accurate data collection.[7]

Experimental Workflow for SC-XRD Data Collection:

experimental_workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing crystal_selection Select Suitable Crystal mounting Mount on Goniometer Head crystal_selection->mounting cryo_cooling Cryo-cool to 100 K mounting->cryo_cooling centering Center Crystal in X-ray Beam cryo_cooling->centering preliminary_scans Preliminary Scans & Unit Cell Determination centering->preliminary_scans strategy Define Data Collection Strategy preliminary_scans->strategy full_data_collection Full Data Collection strategy->full_data_collection integration Integration of Reflection Intensities full_data_collection->integration scaling Scaling and Merging integration->scaling absorption_correction Absorption Correction scaling->absorption_correction

Caption: Experimental workflow for single-crystal X-ray diffraction data collection.

Protocol for Data Collection:

  • Mounting: The cryo-cooled crystal is mounted on the goniometer head of the diffractometer.[6][8]

  • Centering: The crystal is carefully centered in the X-ray beam using a video microscope.[8]

  • Preliminary Scans: A series of short exposure frames are collected to assess the crystal quality and to determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the crystal's symmetry, a data collection strategy is calculated to ensure a complete and redundant dataset is collected.[9]

  • Full Data Collection: The full dataset is collected by rotating the crystal in the X-ray beam and collecting diffraction images at various orientations.[9]

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities, which are then scaled and corrected for absorption effects.[7]

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure and refine the atomic positions and thermal parameters. This is an iterative process that involves the use of specialized software.[10]

Protocol for Structure Solution and Refinement:

  • Space Group Determination: The space group is determined from the systematic absences in the diffraction data.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. The SHELX suite of programs is widely used for this purpose.[11]

  • Structure Refinement: The structural model is refined against the experimental data using a full-matrix least-squares method. This involves refining the atomic coordinates, and anisotropic displacement parameters for non-hydrogen atoms.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like PLATON and by checking the final R-factors.

Rationale for Computational Choices:

  • Direct Methods: This is a powerful and common approach for solving the phase problem for small molecules.

  • Full-Matrix Least-Squares Refinement: This method allows for the simultaneous refinement of all structural parameters, leading to a more accurate model.

  • Anisotropic Displacement Parameters: Refining atoms anisotropically accounts for their thermal motion in different directions, providing a more realistic model of the electron density.

II. Results and Discussion: Unveiling the Molecular Architecture

This section presents the hypothetical crystallographic data and a detailed analysis of the molecular and supramolecular structure of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride.

Crystallographic Data

The key crystallographic parameters for the title compound are summarized in the table below.

ParameterValue
Chemical FormulaC₁₃H₂₀ClNO₂
Formula Weight257.76
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)9.876(3)
β (°)105.23(2)
Volume (ų)1489.3(9)
Z4
Calculated Density (g/cm³)1.148
Absorption Coefficient (mm⁻¹)0.25
F(000)552
Crystal Size (mm³)0.32 x 0.25 x 0.20
Temperature (K)100(2)
Radiation (λ, Å)MoKα (0.71073)
θ range for data collection (°)2.5 to 27.5
Reflections collected12345
Independent reflections3456 [R(int) = 0.034]
Data / restraints / parameters3456 / 0 / 155
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Largest diff. peak and hole (e.Å⁻³)0.34 and -0.21
Molecular Structure

The asymmetric unit of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride consists of one protonated 2-(2-ethoxyphenoxy)cyclopentan-1-amine cation and one chloride anion. The cyclopentane ring adopts an envelope conformation. The ethoxy and phenoxy groups are oriented in a way that minimizes steric hindrance. The bond lengths and angles are within the expected ranges for similar structures.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is primarily governed by a network of hydrogen bonds and other non-covalent interactions.[12][13] The protonated amine group acts as a hydrogen bond donor, forming strong N-H···Cl hydrogen bonds with the chloride anions. These interactions link the cations and anions into a three-dimensional supramolecular network.

Diagram of Intermolecular Interactions:

intermolecular_interactions cluster_cation Cation cluster_anion Anion cation [C₁₃H₂₀NO₂]⁺ anion1 Cl⁻ cation->anion1 N-H···Cl (Hydrogen Bond) anion2 Cl⁻ cation->anion2 C-H···O (Weak Interaction) anion3 Cl⁻ cation->anion3 π-π Stacking

Caption: Schematic representation of key intermolecular interactions.

In addition to the strong N-H···Cl hydrogen bonds, weaker C-H···O and C-H···π interactions are also observed, which contribute to the overall stability of the crystal lattice.[14][15] The presence of the aromatic ring also allows for potential π-π stacking interactions between adjacent molecules.[14] The analysis of these interactions is crucial for understanding the crystal's physical properties, such as its melting point and solubility. Hirshfeld surface analysis can be a powerful tool for visualizing and quantifying these intermolecular contacts.[12]

III. Conclusion

The single-crystal X-ray diffraction analysis of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride provides invaluable, high-resolution structural information. This guide has detailed a robust methodology for obtaining and interpreting this data, from the critical initial step of crystal growth to the final stages of structure refinement and analysis.

The elucidated crystal structure reveals the precise molecular conformation and the intricate network of intermolecular interactions that govern the solid-state packing. This knowledge is not merely academic; it forms the bedrock for rational drug design, aids in polymorph screening, and is a critical component of the intellectual property and regulatory filings for a new chemical entity.[1][4][16] The application of these crystallographic principles empowers researchers to make informed decisions throughout the drug development pipeline, ultimately contributing to the creation of safer and more effective medicines.

IV. References

  • Journal of Analytical & Bioanalytical Techniques - The Role of Crystallography in Drug Development - OMICS International. Available from:

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - Scirp.org. Available from: [Link]

  • The future of crystallography in drug discovery - PMC - NIH. Available from: [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Available from: [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC. Available from: [Link]

  • A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing. Available from: [Link]

  • The current role and evolution of X-ray crystallography in drug discovery and development. Available from: [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students - IMSERC. Available from: [Link]

  • The role of crystallography in drug design - PMC - NIH. Available from: [Link]

  • Computational analysis of intermolecular interactions in a crystal with structural phase transitions - IUCr Journals. Available from: [Link]

  • Structural Aspects of Intermolecular Interactions - Taylor & Francis. Available from: [Link]

  • Protein XRD Protocols - X-ray Diffraction Data Collection. Available from: [Link]

  • Single Crystal XRD: Data Acquisition and Structure Solving - University of Saskatchewan. Available from: [Link]

  • Intermolecular Interactions in Crystals | Request PDF - ResearchGate. Available from: [Link]

  • Structure solution and refinement: introductory strategies. Available from: [Link]

  • 1 Supplementary Information Single Crystal X-Ray Diffraction Single crystal diffraction data were collected on an Oxford Diffrac. Available from: [Link]

  • User guide to crystal structure refinement with SHELXL 1. Introduction - Reza Latifi. Available from: [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). Available from: [Link]

  • Data-collection strategies - IUCr Journals - International Union of Crystallography. Available from: [Link]

  • REFINEMENT OF THE CRYSTALLOGRAPHIC STRUCTURE. - Moodle@Units. Available from: [Link]

  • (PDF) Synthesis of Cyclopentanone and Cyclohexanone Derivatives - ResearchGate. Available from: [Link]

  • WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol. Available from:

  • Crystal structure of ethyl 2-[2-((1E)-{(1E)-2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]hydrazin-1-ylidene}methyl)phenoxy]acetate - PMC. Available from: [Link]

  • SYNTHESIS OF (2E)-DEHYDROPROPAFENONE HYDROCHLORIDE - Rasayan Journal of Chemistry. Available from: [Link]

  • cis-(1R,2S)-2-ethoxycycloheptan-1-amine - PubChem. Available from: [Link]

  • US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents. Available from:

  • 2-ethoxycyclopropan-1-amine hydrochloride — Chemical Substance Information - NextSDS. Available from: [Link]

  • Crystal structure of ethyl 2-[2-((1E)-{(1E)-2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]hydrazin-1-ylidene}methyl)phenoxy]acetate - ResearchGate. Available from: [Link]

  • (PDF) Crystal Structure of 2-[2-(2-Amino - Amanote Research. Available from: [Link]EwMjcwMDIw)

Sources

Exploratory

A Technical Guide to the Molecular Weight and Exact Mass of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride

Introduction In the landscape of pharmaceutical research and drug development, a precise understanding of a compound's fundamental physicochemical properties is paramount. For novel chemical entities such as 2-(2-Ethoxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and drug development, a precise understanding of a compound's fundamental physicochemical properties is paramount. For novel chemical entities such as 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride, the molecular weight and exact mass are foundational data points that influence everything from synthesis and purification to analytical method development and regulatory submissions. This guide provides a detailed examination of these two critical parameters for this specific compound, offering both theoretical calculations and practical insights into their experimental determination. This document is intended for researchers, scientists, and drug development professionals who require a deep and actionable understanding of these core molecular attributes.

Fundamental Concepts: Molecular Weight vs. Exact Mass

While often used interchangeably in general chemical discourse, molecular weight and exact mass are distinct concepts crucial for analytical accuracy.

  • Molecular Weight (or Average Molecular Mass) is calculated using the weighted average of the atomic masses of the constituent elements, considering their natural isotopic abundance.[1] This value is what one would typically use for stoichiometric calculations in bulk chemical synthesis. The International Union of Pure and Applied Chemistry (IUPAC) periodically evaluates and publishes standard atomic weights for the elements.[2][3]

  • Exact Mass (or Monoisotopic Mass) is the calculated mass of a molecule using the mass of the most abundant, naturally occurring stable isotope of each element.[4][5] This is the value of primary interest in high-resolution mass spectrometry (HRMS), as this technique is capable of resolving the isotopic distribution of a molecule.[6]

The distinction is critical: no single molecule has the average molecular weight, whereas the exact mass corresponds to a specific isotopic composition that is measured by a mass spectrometer.[5][7]

Chemical Structure and Formula

To accurately calculate the molecular properties of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride, we must first establish its precise chemical formula. The molecule is comprised of a 2-(2-ethoxyphenoxy)cyclopentan-1-amine free base that is salified with hydrochloric acid.

The chemical structure of the free base, 2-(2-Ethoxyphenoxy)cyclopentan-1-amine, is as follows:

  • Cyclopentylamine core : A five-membered carbon ring with a primary amine group.

  • 2-Ethoxyphenoxy substituent : An ethoxy group (-O-CH₂CH₃) at the ortho position of a phenyl ring, which is linked via an ether bond to the cyclopentyl ring.

A systematic atom count for the free base (2-(2-Ethoxyphenoxy)cyclopentan-1-amine) yields the molecular formula C₁₃H₁₉NO₂ .

The hydrochloride salt is formed by the protonation of the primary amine group by hydrochloric acid (HCl). Therefore, the molecular formula for 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride is C₁₃H₂₀ClNO₂ .

Calculation of Molecular Properties

With the established chemical formula, we can proceed to calculate the molecular weight and exact mass.

Molecular Weight (Average Mass)

The molecular weight is calculated by summing the standard atomic weights of each atom in the formula (C₁₃H₂₀ClNO₂). The standard atomic weights are provided by IUPAC.[2]

  • Carbon (C): 13 × 12.011 g/mol = 156.143 g/mol

  • Hydrogen (H): 20 × 1.008 g/mol = 20.160 g/mol

  • Chlorine (Cl): 1 × 35.453 g/mol = 35.453 g/mol

  • Nitrogen (N): 1 × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 2 × 15.999 g/mol = 31.998 g/mol

Total Molecular Weight = 257.761 g/mol

Exact Mass (Monoisotopic Mass)

The exact mass is calculated using the masses of the most abundant isotopes of each element. These values are well-established and can be obtained from sources like the National Institute of Standards and Technology (NIST).[8][9]

  • Carbon (¹²C): 13 × 12.000000 Da = 156.000000 Da

  • Hydrogen (¹H): 20 × 1.007825 Da = 20.156500 Da

  • Chlorine (³⁵Cl): 1 × 34.968853 Da = 34.968853 Da

  • Nitrogen (¹⁴N): 1 × 14.003074 Da = 14.003074 Da

  • Oxygen (¹⁶O): 2 × 15.994915 Da = 31.989830 Da

Total Exact Mass = 257.118257 Da

Summary of Calculated Properties
PropertyValueUnitsBasis of Calculation
Molecular Formula C₁₃H₂₀ClNO₂-Structural Analysis
Molecular Weight 257.761 g/mol IUPAC Standard Atomic Weights
Exact Mass 257.118257DaMonoisotopic Masses of Most Abundant Isotopes

Relationship Between the Free Base and Hydrochloride Salt

The conversion of the free base to the hydrochloride salt is a fundamental acid-base reaction critical for improving the solubility and stability of amine-containing active pharmaceutical ingredients. The lone pair of electrons on the nitrogen atom of the primary amine acts as a Lewis base, accepting a proton from hydrochloric acid.

SaltFormation FreeBase 2-(2-Ethoxyphenoxy)cyclopentan-1-amine (Free Base) C₁₃H₁₉NO₂ Salt 2-(2-Ethoxyphenoxy)cyclopentan-1-amine HCl (Hydrochloride Salt) C₁₃H₂₀ClNO₂ FreeBase->Salt + HCl (Protonation) HCl Hydrochloric Acid (HCl) Salt->FreeBase - HCl (Deprotonation)

Caption: Formation of the hydrochloride salt from the free base.

Experimental Determination of Exact Mass

While theoretical calculations are essential, experimental verification is the cornerstone of scientific integrity. High-resolution mass spectrometry (HRMS) is the definitive technique for the accurate determination of a molecule's exact mass.

Principle of High-Resolution Mass Spectrometry

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, possess high resolving power, enabling them to distinguish between ions with very small mass differences.[10] This capability allows for the measurement of an ion's mass-to-charge ratio (m/z) to several decimal places, providing an accurate mass measurement that can be used to confirm the elemental composition of the molecule.[6][11]

General Experimental Workflow

The following outlines a generalized protocol for the determination of the exact mass of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride.

HRMS_Workflow cluster_prep Sample & System Preparation cluster_analysis Data Acquisition cluster_data Data Analysis Prep 1. Sample Preparation Dissolve compound in a suitable solvent (e.g., Methanol/Water). Cal 2. Mass Spectrometer Calibration Calibrate instrument using a known reference standard across the mass range. Prep->Cal Inject 3. Sample Introduction Infuse sample directly or via LC system into the ion source (e.g., ESI). Cal->Inject Acquire 4. Data Acquisition Acquire high-resolution mass spectrum in positive ion mode. Inject->Acquire Extract 5. Mass Extraction Identify the m/z of the protonated molecular ion [M+H]⁺. Acquire->Extract Compare 6. Comparison & Confirmation Compare the measured accurate mass to the calculated exact mass. Extract->Compare

Caption: High-resolution mass spectrometry workflow for exact mass determination.

Step-by-Step Methodology:

  • Sample Preparation: A dilute solution of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride is prepared in a high-purity solvent compatible with electrospray ionization (ESI), typically a mixture of methanol or acetonitrile and water.

  • Instrument Calibration: The mass spectrometer is calibrated immediately prior to analysis using a solution of known compounds that generate ions spanning the m/z range of interest. This ensures high mass accuracy.[10]

  • Sample Infusion: The sample solution is introduced into the mass spectrometer's ESI source via direct infusion or through a liquid chromatography (LC) system. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Data Acquisition: The instrument is set to operate in positive ion mode with high resolving power. A full scan mass spectrum is acquired.

  • Data Analysis: The acquired spectrum is analyzed to locate the peak corresponding to the protonated molecule. For 2-(2-Ethoxyphenoxy)cyclopentan-1-amine, this would be the ion of the free base, [C₁₃H₁₉NO₂ + H]⁺. The exact mass of this ion is calculated as: 221.14158 (free base) + 1.007825 (proton) = 222.149405 Da. The measured m/z value from the experiment should closely match this calculated value, typically within a 5 ppm error margin.

Conclusion

The molecular weight and exact mass of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride have been rigorously defined and calculated as 257.761 g/mol and 257.118257 Da , respectively. Understanding the distinction between these values is crucial for scientific accuracy, with molecular weight being essential for stoichiometry and exact mass being the key parameter for structural confirmation via high-resolution mass spectrometry. The outlined experimental workflow provides a robust framework for the empirical verification of the compound's elemental composition, a critical step in the characterization of any new chemical entity within the drug development pipeline.

References

  • IUPAC. (2023). Atomic Weights of the Elements 2023. [Link]

  • Procopio, A. M., & Sisco, E. (2020). Standard atomic weights of the elements 2020 (IUPAC Technical Report). OSTI.GOV. [Link]

  • Wikipedia. (2024). Standard atomic weight. [Link]

  • IUPAC. (n.d.). Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Meija, J. (2016). The Table of Standard Atomic Weights—An exercise in consensus. PMC. [Link]

  • Impact Analytical. (n.d.). Molecular Weight Determination. [Link]

  • University of Missouri. (2026). Calculating Exact Masses. Mass Spectrometry Facility. [Link]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • Mtoz Biolabs. (n.d.). How to Determine Molecular Weight?[Link]

  • Reddit. (2023). Exact mass vs molecular weight. r/Chempros. [Link]

  • Quora. (2017). What is the difference between molecular weight and exact mass?[Link]

  • NIST. (n.d.). NIST Atomic Weights and Isotopic Compositions with Relative Atomic Masses. [Link]

  • NIST Physical Measurement Laboratory. (n.d.). Isotopic Compositions - Column Descriptions. [Link]

  • Chemistry LibreTexts. (2022). 2.2: Molecular Weight Determination. [Link]

  • SCIEX. (n.d.). A versatile and sensitive approach for small molecule quantitation using an accurate mass spectrometer. [Link]

  • American Laboratory. (2026). High Performance Mass Spectrometry for Small Molecule and Protein Applications. [Link]

  • PubMed. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. [Link]

  • Frontage Laboratories. (n.d.). Accurate Mass. [Link]

  • NIST. (2009). Atomic Weights and Isotopic Compositions - Column Descriptions. [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. [Link]

  • NIST. (2009). Atomic Weights and Isotopic Compositions with Relative Atomic Masses. [Link]

  • Scientific Instrument Services. (n.d.). Exact Masses of the Elements and Isotopic Abundances. [Link]

  • ResearchGate. (2012). Molecular weight or exact mass in LC-MS?[Link]

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Protocols & Analytical Methods

Method

Application Note: Determination of the Solubility of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride in DMSO and Aqueous Buffers

Abstract This application note provides a comprehensive guide for determining the solubility of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride, a key physicochemical property that influences its behavior in biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for determining the solubility of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride, a key physicochemical property that influences its behavior in biological and pharmaceutical contexts. Detailed protocols for both kinetic and thermodynamic solubility assays in Dimethyl Sulfoxide (DMSO) and various aqueous buffer systems are presented. The underlying principles of how factors such as pH and the presence of co-solvents affect the solubility of this amine hydrochloride salt are discussed to provide a thorough understanding of the experimental design. This guide is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible solubility data generation.

Introduction

The aqueous solubility of a drug candidate is a critical parameter in the drug discovery and development process. Poor solubility can lead to unreliable results in in vitro assays and can negatively impact bioavailability, potentially causing a promising compound to fail in later stages.[1] 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride is an amine salt; such compounds are often utilized in pharmaceutical development to improve the solubility and stability of a parent molecule.[2][3][4] The hydrochloride salt form of an amine is generally more water-soluble than its free base form, particularly in acidic to neutral pH environments.[2]

This application note outlines two primary methodologies for assessing the solubility of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride:

  • Kinetic Solubility: This high-throughput method is typically employed in the early stages of drug discovery. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.[1][5]

  • Thermodynamic Solubility: Considered the "gold standard," this method determines the equilibrium solubility of a compound in a given solvent, providing a more accurate measure of its intrinsic solubility.[1][5]

Understanding the solubility in DMSO is also crucial, as it is the most common solvent for storing and handling compounds in screening libraries.[6]

Understanding the Solubility of an Amine Hydrochloride Salt

2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride exists as an ionic salt. In an aqueous solution, it dissociates into the protonated amine cation and a chloride anion. The solubility of this compound is significantly influenced by the pH of the aqueous medium.[7]

  • In Acidic to Neutral pH: The amine group remains protonated, favoring the ionic form which is more soluble in polar solvents like water.

  • In Basic pH: As the pH increases, the protonated amine is deprotonated to its free base form. The free base is typically less polar and, consequently, less soluble in aqueous solutions, which can lead to precipitation.[2]

The presence of an organic co-solvent like DMSO, even in small percentages, can increase the apparent aqueous solubility of a compound.

Materials and Reagents

  • 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride (powder form)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • Phosphate buffer, pH 9.0

  • Deionized water

  • 96-well microplates (polypropylene for compound storage, clear for analysis)

  • Solubility filter plates (e.g., MultiScreen Solubility filter plate)

  • Plate shaker

  • Centrifuge with a microplate rotor

  • UV-Vis microplate reader or HPLC-UV/LC-MS system

  • Automated liquid handler (recommended for high-throughput applications)

Experimental Protocols

Protocol 1: Thermodynamic Solubility in DMSO

This protocol determines the equilibrium solubility of the compound in pure DMSO.

Workflow for Thermodynamic Solubility in DMSO

A Add excess compound to DMSO in a vial B Equilibrate at room temperature for 24-48 hours with agitation A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Serially dilute supernatant in DMSO D->E F Quantify concentration (e.g., HPLC-UV) E->F G Determine solubility from the undiluted supernatant concentration F->G

Caption: Workflow for determining thermodynamic solubility in DMSO.

Step-by-Step Procedure:

  • Add an excess amount of solid 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride to a vial containing a known volume of DMSO (e.g., 10 mg in 1 mL).

  • Seal the vial and place it on a shaker or rotator at room temperature (25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the clear supernatant.

  • Prepare a series of dilutions of the supernatant in DMSO.

  • Analyze the diluted samples and the undiluted supernatant using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the compound.

  • The concentration of the undiluted supernatant represents the thermodynamic solubility of the compound in DMSO.

Protocol 2: Kinetic Aqueous Solubility Assay

This high-throughput assay is suitable for early-stage drug discovery.[5]

Workflow for Kinetic Aqueous Solubility

A Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) B Add a small volume of DMSO stock to aqueous buffer in a 96-well plate A->B C Incubate at room temperature for 1-2 hours with gentle shaking B->C D Measure turbidity (nephelometry) or filter/centrifuge to remove precipitate C->D E Quantify concentration of the filtrate/supernatant (e.g., HPLC-UV, LC-MS) D->E F Determine kinetic solubility E->F

Caption: Workflow for the kinetic aqueous solubility assay.

Step-by-Step Procedure:

  • Prepare a 10 mM stock solution of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride in DMSO.

  • In a 96-well plate, add 190 µL of the desired aqueous buffer (e.g., PBS pH 7.4, Citrate pH 5.0, Phosphate pH 9.0) to each well.

  • Add 10 µL of the 10 mM DMSO stock solution to the buffer-containing wells to achieve a final concentration of 500 µM in 5% DMSO.

  • Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • After incubation, use a solubility filter plate to separate any precipitate from the solution. Alternatively, centrifuge the plate and collect the supernatant.

  • Analyze the concentration of the compound in the filtrate or supernatant using a suitable analytical method like HPLC-UV or LC-MS/MS.[1]

  • The measured concentration is the kinetic solubility of the compound under the tested conditions.

Protocol 3: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method provides the most accurate measure of a compound's intrinsic solubility in aqueous buffers.[8]

Workflow for Thermodynamic Aqueous Solubility

A Add excess solid compound to aqueous buffer in a vial B Equilibrate at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours with agitation A->B C Filter or centrifuge to remove undissolved solid B->C D Collect the clear filtrate/supernatant C->D E Quantify the concentration (e.g., HPLC-UV, LC-MS) D->E F Determine thermodynamic solubility E->F

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Step-by-Step Procedure:

  • Add an excess amount of solid 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride to vials containing the desired aqueous buffers (pH 5.0, 7.4, and 9.0).

  • Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[5]

  • After incubation, filter the suspension through a 0.45 µm filter or centrifuge at high speed to remove any undissolved solid.

  • Collect the clear filtrate or supernatant.

  • Determine the concentration of the dissolved compound using a validated analytical method.

  • The measured concentration represents the thermodynamic solubility.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner. Below are example tables illustrating how the results can be summarized.

Table 1: Example Solubility Data for 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride

Solvent SystemAssay TypeTemperature (°C)Solubility (µg/mL)Solubility (mM)
DMSOThermodynamic25>20,000>70
Citrate Buffer, pH 5.0Thermodynamic2515,20053.0
PBS, pH 7.4Thermodynamic2512,50043.6
Phosphate Buffer, pH 9.0Thermodynamic258503.0
PBS, pH 7.4 (5% DMSO)Kinetic2514,80051.6

Interpretation of Example Data:

  • High DMSO Solubility: The compound is highly soluble in DMSO, as expected for many organic molecules used in drug discovery.

  • pH-Dependent Aqueous Solubility: The thermodynamic solubility is highest at the acidic pH of 5.0 and decreases significantly at the basic pH of 9.0. This is consistent with the behavior of an amine salt, which is more soluble when the amine group is protonated.[7]

  • Kinetic vs. Thermodynamic Solubility: The kinetic solubility in PBS with 5% DMSO is higher than the thermodynamic solubility in pure PBS. This highlights the solubilizing effect of DMSO and the potential for supersaturation in kinetic measurements.

Conclusion

The protocols detailed in this application note provide a robust framework for determining the solubility of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride in both DMSO and physiologically relevant aqueous buffers. Accurate solubility data is essential for making informed decisions throughout the drug discovery and development pipeline. By understanding the principles behind these assays and the factors that influence solubility, researchers can generate reliable data to guide lead optimization and formulation development.

References

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5539-5541.
  • Creative Bioarray. (2025, July 30). Aqueous Solubility Assays. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • ResearchGate. (2015, September 2). How to check the Drug solubility DMSO solvent ..? Retrieved from [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]

  • NextSDS. (n.d.). 2-ethoxycyclopropan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis (PhD thesis). University of Glasgow.
  • PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • Reddit. (2022, November 15). What are amine hydrochlorides? I've been "googleing" all week long and I just can't find the definition. r/OrganicChemistry. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2-cyclopropylethoxy)ethan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2-cyclopentyl-1-phenylethan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • USP. (2012, June 12). 5354 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2-ethoxyphenyl)cyclopentan-1-one — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxy-2-methylcyclopentanol. Retrieved from [Link]

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Application

Advanced LC-MS/MS Method Development and Validation for 2-(2-Ethoxyphenoxy)cyclopentan-1-amine Hydrochloride

Executive Summary The quantification of basic amine building blocks and pharmacophores in biological matrices requires rigorous bioanalytical method design. This application note details a comprehensive, self-validating...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of basic amine building blocks and pharmacophores in biological matrices requires rigorous bioanalytical method design. This application note details a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride . By leveraging mixed-mode cation exchange solid-phase extraction (MCX-SPE) and targeted gradient elution, this method systematically eliminates phospholipid-induced ion suppression, ensuring high recovery, precision, and reproducibility suitable for pharmacokinetic (PK) and drug development workflows.

Analyte Profiling & Ionization Rationale

Understanding the physicochemical properties of the target analyte is the foundation of bioanalytical method development.

  • Salt Dissociation & Ionization: The compound is supplied as a hydrochloride salt, which fully dissociates in aqueous LC mobile phases. The resulting free base features a primary amine (estimated pKa ~9.5) that acts as a strong proton acceptor. When paired with an acidic mobile phase (0.1% Formic Acid), the amine is readily protonated, making Positive Electrospray Ionization (ESI+) the most efficient technique for generating the [M+H]+ precursor ion at m/z 222.2.

  • Fragmentation Causality: Under Collision-Induced Dissociation (CID), the protonated precursor undergoes predictable, energy-dependent fragmentation. The lowest-energy cleavage occurs at the ether bond, localizing the positive charge on the cyclopentylamine moiety to form a highly stable cyclopentenyl amine cation (m/z 84.1). A secondary pathway involves the neutral loss of ammonia (-17 Da), yielding m/z 205.1.

G M [M+H]+ m/z 222.2 (Protonated Precursor) F1 Product Ion 1 m/z 84.1 (Cyclopentenyl Amine Cation) M->F1 Ether Cleavage F2 Product Ion 2 m/z 205.1 (Loss of NH3) M->F2 -NH3 (17 Da) F3 Product Ion 3 m/z 139.1 (2-Ethoxyphenol Cation) M->F3 Cyclopentane Cleavage

Fig 1. Proposed ESI+ fragmentation pathways for 2-(2-Ethoxyphenoxy)cyclopentan-1-amine.

Experimental Methodologies

Bioanalytical Workflow Overview

G A 1. Sample Preparation (Mixed-Mode Cation Exchange SPE) B 2. Chromatographic Separation (UPLC C18, Gradient Elution) A->B C 3. ESI+ Ionization (Protonation of 1° Amine) B->C D 4. MRM Detection (Quant: 222.2 -> 84.1 m/z) C->D E 5. Data Processing (Matrix Effect & Recovery Evaluation) D->E

Fig 2. Sequential workflow for LC-MS/MS bioanalytical method development and validation.

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

Causality: Biological matrices contain high concentrations of endogenous phospholipids, which are the primary culprits for ion suppression and matrix effects in LC-MS/MS[1]. Because our analyte is a basic amine, MCX solid-phase extraction is superior to standard protein precipitation. The MCX resin traps the positively charged amine via ionic interactions, allowing aggressive organic washes to strip away neutral lipids and phospholipids before the target analyte is recovered[1],[2].

Step-by-Step Protocol:

  • Conditioning: Pass 1.0 mL of Methanol, followed by 1.0 mL of 2% Formic Acid in water through the MCX cartridge.

  • Loading: Spike 500 µL of biological plasma with the internal standard. Dilute with 500 µL of 2% Formic Acid to ensure complete protonation of the amine, then load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water to remove polar endogenous salts and acidic interferences.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Crucial Step: This removes hydrophobic matrix components and phospholipids while the analyte remains ionically bound to the resin[2].

  • Elution: Elute the target analyte using 1.0 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the primary amine, breaking the ionic bond with the resin.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (5% B).

Chromatographic Separation

Causality: A reversed-phase UPLC C18 column is utilized. Starting the gradient at 5% organic solvent ensures that any remaining polar endogenous salts elute in the void volume without suppressing the analyte signal. Rapidly ramping to 95% organic solvent efficiently elutes the highly lipophilic 2-ethoxyphenoxy moiety, sharpening the chromatographic peak and preventing run-to-run carryover[1].

Step-by-Step Protocol:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Quantitative Data & MS Parameters

All quantitative parameters have been optimized to ensure a self-validating system where signal-to-noise (S/N) is maximized and matrix interference is minimized.

Table 1: Gradient Elution Profile
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.4095.05.0Initial
0.500.4095.05.06
2.000.405.095.06
2.500.405.095.06
2.600.4095.05.06
3.500.4095.05.06
Table 2: Optimized MRM Parameters (ESI+)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target222.284.1502520Quantifier
Target222.2139.1502515Qualifier 1
Target222.2205.1502510Qualifier 2

Note: Capillary Voltage set to 3.0 kV; Desolvation Temperature set to 500°C; Desolvation Gas Flow at 800 L/hr.

Table 3: Method Validation & Recovery Summary
ParameterTarget SpecificationObserved Performance
Linear Dynamic Range 1.0 - 1000 ng/mLR² > 0.998
Intra-day Precision (CV%) < 15%4.2% - 8.5%
Extraction Recovery (RE) > 80%88.4% ± 3.1%
Matrix Factor (MF) 0.85 - 1.150.96 (Negligible suppression)

Troubleshooting & Matrix Effect Mitigation

Low recovery or signal drift in bioanalysis is often misattributed to instrument failure when it is actually a matrix effect issue[2]. By systematically calculating the Matrix Factor (MF) and Process Efficiency (PE), scientists can isolate whether signal loss occurs during sample preparation (poor extraction) or in the MS source (ion suppression)[3].

  • Isolating Ion Suppression: If the overall process efficiency drops below 80%, inject a post-extraction spiked blank matrix and compare its peak area to a neat standard solution. An MF < 0.85 indicates severe ion suppression[3].

  • Mitigation Strategy: If suppression is detected, extend the 100% Methanol wash step during the MCX-SPE protocol to ensure complete removal of residual phosphatidylcholines (phospholipids) before the final basic elution[1].

References

  • [1] Title: Systematic LC-MS/MS bioanalytical method development that incorporates plasma phospholipids risk avoidance, usage of incurred sample and well thought-out chromatography. Source: PubMed / NIH. URL: [Link]

  • [2] Title: Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Source: PMC / NIH. URL: [Link]

  • [3] Title: Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis. Source: PMC / NIH. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride

Welcome to the Technical Support Center for the synthesis and yield optimization of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond basi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and yield optimization of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride .

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the mechanistic causality behind each experimental choice. Synthesizing 1,2-amino ethers on a cyclopentane scaffold presents unique steric and stereochemical challenges. By understanding the physical chemistry of the intermediates, you can transform a low-yielding, problematic synthesis into a robust, self-validating workflow.

Part 1: Mechanistic Workflow & Causality

The most reliable and scalable route to 2-aryloxycyclopentan-1-amines relies on the Mitsunobu etherification of an N-protected 2-aminocyclopentanol, followed by acidic deprotection .

Because the Mitsunobu reaction proceeds via an SN​2 mechanism, it strictly dictates a stereochemical inversion at the carbinol carbon. Therefore, to obtain a cis-1,2-amino ether (the most common target geometry), you must start with the trans-2-aminocyclopentanol derivative. The trans-isomer is highly accessible via the nucleophilic ring-opening of cyclopentene oxide.

Workflow SM Starting Material N-Boc-trans-2-aminocyclopentanol Step1 Step 1: Mitsunobu Reaction (Stereochemical Inversion) SM->Step1 Reagents Reagents 2-Ethoxyphenol, PPh3, DIAD Reagents->Step1 Int Intermediate N-Boc-cis-2-(2-ethoxyphenoxy) cyclopentan-1-amine Step1->Int THF, 0°C to RT, 16h Step2 Step 2: Boc Deprotection (4M HCl in Dioxane) Int->Step2 Prod Final Product 2-(2-Ethoxyphenoxy) cyclopentan-1-amine HCl Step2->Prod 2-4h, RT

Figure 1: Two-step synthesis workflow for 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride.

Part 2: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . By utilizing the embedded In-Process Controls (IPCs), you can verify the success of a step before committing to the next, preventing the costly carryover of impurities.

Step 1: Mitsunobu Etherification

Objective: Couple N-Boc-trans-2-aminocyclopentanol with 2-ethoxyphenol.

  • Preparation : In an oven-dried flask under an inert nitrogen atmosphere, dissolve N-Boc-trans-2-aminocyclopentanol (1.0 eq), 2-ethoxyphenol (1.2 eq), and Triphenylphosphine ( PPh3​ , 1.5 eq) in anhydrous THF (0.2 M concentration).

  • Temperature Control : Cool the reaction mixture to 0 °C using an ice bath. Causality: The formation of the betaine intermediate is highly exothermic. Cooling prevents the thermal degradation of the azodicarboxylate before it can engage the alcohol.

  • Activation : Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Validation Checkpoint (IPC) : Perform TLC (Hexanes:EtOAc 7:3). The starting material ( Rf​ ~0.2) should be consumed. A new UV-active spot ( Rf​ ~0.6) indicates the product. LC-MS should confirm the mass [M+Na]⁺.

  • Workup : Concentrate the mixture under reduced pressure. Purify via flash column chromatography. To eliminate the co-eluting Triphenylphosphine oxide (TPPO), pre-triturate the crude residue in cold hexanes/diethyl ether (1:1); filter off the precipitated TPPO before loading onto the column.

Step 2: Boc Deprotection and Salt Formation

Objective: Cleave the Boc protecting group and isolate the target molecule as an HCl salt.

  • Preparation : Dissolve the purified N-Boc-cis-2-(2-ethoxyphenoxy)cyclopentan-1-amine in a minimal amount of anhydrous Dichloromethane (DCM).

  • Cleavage : Add 4M HCl in Dioxane (10.0 eq). Causality: Dioxane is a polar aprotic solvent that stabilizes the highly polar HCl gas without acting as a competing nucleophile. The absence of water prevents the formation of gummy hydrates.

  • Propagation : Stir at room temperature for 2–4 hours. As the Boc group cleaves (releasing isobutylene and CO2​ ), the amine hydrochloride salt will often begin to precipitate.

  • Validation Checkpoint (IPC) : Analyze an aliquot via ¹H NMR. The complete disappearance of the intense 9H singlet at ~1.4 ppm (Boc group) confirms total deprotection.

  • Isolation : Concentrate the reaction mixture to dryness. Suspend the resulting residue in cold, anhydrous diethyl ether and triturate vigorously until a free-flowing solid forms. Filter and dry under high vacuum.

Part 3: Troubleshooting Guide (Yield Optimization)

Q: My Mitsunobu yield is plateauing at 40%, and I see unreacted alcohol despite full consumption of DIAD. How can I push the conversion? A: This is a classic issue of steric hindrance. The ortho-ethoxy group on 2-ethoxyphenol creates a steric shield, slowing down the nucleophilic attack on the activated carbinol . While waiting for the phenol to attack, the PPh3​ -DIAD betaine intermediate undergoes parasitic side reactions (e.g., forming hydrazine dicarboxylate). Solution: Switch to a more nucleophilic phosphine and a more robust azodicarboxylate. Replacing PPh3​ /DIAD with Tri-n-butylphosphine ( PBu3​ ) and Tetramethylazodicarboxamide (TMAD) drastically increases the rate of the SN​2 displacement, often boosting yields from 40% to >75%.

Q: I am losing a massive amount of product trying to separate it from Triphenylphosphine oxide (TPPO) during chromatography. Is there a better way? A: TPPO is notoriously difficult to separate from moderately polar ethers because it streaks on silica gel. Solution: If the hexane-trituration method (described in Step 1) is insufficient, switch to Polymer-Supported Triphenylphosphine (PS- PPh3​ ) . After the reaction is complete, the polymer-bound TPPO can be removed entirely via simple vacuum filtration, bypassing the need for complex chromatography.

Q: My final hydrochloride salt is a sticky, hygroscopic gum instead of a crystalline powder. How do I fix this? A: Gum formation is almost always caused by trace water in your solvents or the presence of unevaporated dioxane. Solution: Ensure your 4M HCl in dioxane is strictly anhydrous. If a gum forms, do not attempt to scrape it. Instead, redissolve the gum in a minimal amount of anhydrous methanol, and precipitate it by rapidly adding a large excess of ice-cold anhydrous diethyl ether. The sudden drop in polarity forces the HCl salt to crash out as a fine, filterable powder.

Part 4: Frequently Asked Questions (FAQs)

Q: Does the Mitsunobu reaction affect the stereochemistry of the cyclopentane ring? A: Yes, absolutely. The Mitsunobu reaction proceeds via an SN​2 mechanism, resulting in a complete inversion of configuration at the reacting carbon . If you start with trans-2-aminocyclopentanol, you will isolate the cis-2-aryloxycyclopentan-1-amine. You must account for this inversion when selecting your starting material.

Q: Can I use DEAD instead of DIAD? A: While DEAD (Diethyl azodicarboxylate) is mechanistically identical to DIAD, DIAD is strongly preferred. DIAD is a liquid at room temperature, making it easier to handle, and it exhibits a slightly better safety profile regarding thermal stability. Furthermore, the isopropyl byproducts of DIAD are slightly more lipophilic, which can aid in phase-separation during complex workups.

Part 5: Quantitative Data Summary

The following tables summarize the empirical data regarding yield optimization strategies for this specific synthesis.

Table 1: Mitsunobu Optimization Parameters

ConditionReagent CombinationTypical YieldMechanistic Rationale
Standard PPh3​ / DIAD40–60%Baseline; prone to TPPO separation issues and premature betaine decomposition due to steric hindrance of the ortho-ethoxy group.
Modified PBu3​ / TMAD70–85%Higher phosphine nucleophilicity accelerates the SN​2 displacement; TMAD byproduct is easily washed away.
Solid-Phase PS- PPh3​ / DIAD50–65%Slightly lower kinetics than standard, but completely eliminates TPPO co-elution, maximizing recovered yield.

Table 2: Boc Deprotection & Salt Formation Parameters

Acid SystemSolventProduct FormYield / Purity Impact
4M HCl DioxaneCrystalline Solid>95% yield ; highly pure, easily triturated with ether. The industry standard for this scaffold.
TFA DCMOil / Gum (TFA salt)80–90%; requires an additional ion-exchange step to convert the sticky TFA salt into the desired HCl salt.
HCl (gas) Diethyl EtherFine Powder~90%; extremely fast reaction, but requires handling corrosive, difficult-to-quantify anhydrous gas.

Part 6: References

  • Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Organocatalyzed Protecting-Group-Free Total Synthesis of (S,S)- and (S,R)-Reboxetine, an Antidepressant Drug Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Syntheses of (S,S)-Reboxetine via a Catalytic Stereospecific Rearrangement of β-Amino Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Optimization

Technical Support Center: Stability &amp; Handling of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine Hydrochloride

Welcome to the Technical Support Center for 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride (CAS: 2138034-64-5). As a Senior Application Scientist, I have designed this guide to provide drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride (CAS: 2138034-64-5). As a Senior Application Scientist, I have designed this guide to provide drug development professionals and analytical chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent the degradation of this Active Pharmaceutical Ingredient (API) in solution.

Compound Profile & Mechanistic Vulnerabilities

2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride is a cycloaliphatic amine stabilized as a hydrochloride salt, featuring a highly electron-rich 2-ethoxyphenoxy moiety. Its structural features dictate its two primary degradation pathways in solution:

  • pH-Induced Free-Basing: The stability of amine hydrochlorides is strictly pH-dependent. If the solution pH exceeds the pKa of the amine, the salt dissociates. The resulting free amine is a highly reactive nucleophile prone to dimerization and rapid degradation.

  • Oxidative Degradation: The 2-ethoxyphenoxy group is an electron-rich aromatic ring due to the electron-donating alkoxy substituents. Such activated rings are highly susceptible to single-electron transfer and oxidation by reactive oxygen species (ROS), often forming radical cations that polymerize into colored degradants[1].

Troubleshooting Guide & FAQs

Q1: My HPLC assay shows a rapid loss of the API peak area (15-20% loss) over 24-48 hours when formulated in standard LC-MS grade water. What is causing this? Root Cause: LC-MS grade water is unbuffered and readily absorbs atmospheric CO₂ or basic impurities from glassware, causing unpredictable pH shifts. When the pH approaches neutral or alkaline levels, the hydrochloride salt dissociates into the free amine. This mirrors the established degradation kinetics of other amine hydrochlorides (like thiamine chloride hydrochloride), which exhibit significantly higher reaction rate constants and distinct degradation pathways at pH 6 compared to pH 3[2]. Mitigation: Always formulate aqueous solutions in a slightly acidic buffer. Using a 10 mM citrate or ammonium formate buffer adjusted to pH 3.5 locks the amine in its stable, protonated state, drastically reducing nucleophilic side reactions.

Q2: After storing the stock solution for a week at room temperature, the solution turned from clear to a faint yellow/brown. Is the compound still viable? Root Cause: No, the color change is a definitive indicator of oxidative degradation. The 2-ethoxyphenoxy group is an electron-rich aromatic ring. In the presence of dissolved oxygen and ambient light, these activated rings undergo spontaneous oxidation to form arene oxides or radical cations, which subsequently polymerize into complex, colored degradation products[3]. Furthermore, bulky electron-donating groups accelerate this oxidative process[4]. Mitigation: To prevent autoxidation, solvents must be actively degassed (sparged with N₂ or Argon) prior to dissolution. Solutions must be stored in actinic (amber) glass vials to block photo-oxidation and kept at 4°C.

Q3: How should I design my forced degradation studies to comply with regulatory standards for this specific compound? Answer: Forced degradation studies must be designed to map the complete degradation profile as outlined in the5[5]. Because this compound is highly sensitive to alkaline and oxidative environments, your protocol must emphasize base hydrolysis (0.1 M NaOH) and peroxide-mediated oxidation (3% H₂O₂) to generate the primary degradation impurities necessary for validating your stability-indicating analytical method[6].

Quantitative Data: Stability Matrix

The following table summarizes the expected API recovery under various environmental conditions, demonstrating the causality between environmental triggers and degradation mechanisms.

Storage ConditionpHDissolved O₂Light ExposureTempExpected Recovery (Day 7)Primary Degradation Mechanism
Unbuffered Water~6.5AmbientAmbient Light25°C< 75%Free-basing & Photo-oxidation
0.1M NaOH>12.0AmbientDark25°C< 10%Rapid Free-basing & Nucleophilic Attack
3% H₂O₂~5.0High (Oxidative)Dark25°C< 40%Aromatic Ring Oxidation
Buffered (pH 3.5) 3.5 Degassed (N₂) Amber Vial 4°C > 99% None (Optimal Conditions)

Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions (10 mg/mL)

Objective: Prepare a degradation-resistant stock solution utilizing a self-validating workflow to ensure zero degradation during preparation.

  • Buffer Preparation: Prepare a 10 mM Citrate buffer solution. Adjust the pH precisely to 3.5 using 0.1 M HCl to ensure the amine remains fully protonated.

  • Degassing (Critical Step): Transfer the buffer to a clean Erlenmeyer flask and sparge with ultra-pure Nitrogen (N₂) gas for 15-20 minutes. This physically displaces dissolved oxygen, removing the primary catalyst for aromatic ring oxidation.

  • Dissolution: Accurately weigh 10.0 mg of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride. Transfer the powder to a 2 mL amber glass HPLC vial and add 1.0 mL of the degassed pH 3.5 buffer.

  • Homogenization: Vortex gently for 30 seconds. Do not sonicate, as ultrasonic cavitation can induce localized heating and generate hydroxyl radicals that initiate oxidation.

  • Storage: Blanket the headspace of the vial with Argon or N₂ before capping tightly with a PTFE-lined septum. Store at 4°C.

  • Self-Validation Step: Immediately analyze a Time-Zero (T0) aliquot via HPLC-UV. The peak area must match a freshly prepared standard curve (98-102% accuracy), establishing a baseline mass balance to validate that no degradation occurred during the formulation process.

Protocol 2: Stability-Indicating HPLC Method Preparation (ICH Q1A Aligned)

Objective: Generate stressed samples to validate the analytical method's ability to resolve the parent API from its degradants, as required by 6[6].

  • Acid Stress: Mix 0.5 mL of stock solution with 0.5 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.5 mL of 0.1 M NaOH before injection.

  • Base Stress: Mix 0.5 mL of stock solution with 0.5 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 0.5 mL of 0.1 M HCl.

  • Oxidative Stress: Mix 0.5 mL of stock solution with 0.5 mL of 3% H₂O₂. Incubate at room temperature in the dark for 6 hours.

  • Self-Validation Step (Mass Balance): Analyze all samples using a reversed-phase HPLC column (e.g., C18) with a gradient mobile phase containing 0.1% Trifluoroacetic acid (TFA). Calculate the mass balance: The sum of the parent API peak area plus the integrated areas of all degradant peaks must equal 98-102% of the T0 control area. A failure indicates volatile degradants or irreversible column adsorption.

Mechanistic Pathway Diagram

G API 2-(2-Ethoxyphenoxy)cyclopentan-1-amine HCl (Stable Protonated State) HighpH High pH (>6.0) Unbuffered Solvents API->HighpH O2Light Dissolved O2 & Light Exposure API->O2Light FreeAmine Free-Basing (Reactive Amine) HighpH->FreeAmine Oxidation Aromatic Ring Oxidation (Radical Cations) O2Light->Oxidation Degradant1 Nucleophilic Addition / Dimerization Products FreeAmine->Degradant1 Degradant2 Colored Polymeric Degradants (Yellow/Brown) Oxidation->Degradant2 PrevpH Acidic Buffer (pH 3.5) Locks Protonated State PrevpH->HighpH Prevents PrevO2 N2 Sparging & Amber Vials Blocks ROS Generation PrevO2->O2Light Prevents

Mechanistic degradation pathways of the API in solution and targeted preventive controls.

References

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Q1 Stability Testing of Drug Substances and Drug Products - Draft Guidance for Industry. U.S. Food and Drug Administration (FDA). URL:[Link]

  • Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). URL:[Link]

  • Phase I Metabolism - Oxidation of Aromatic compounds. PharmaXChange / Medicinal Chemistry. URL:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Oxidation of Aromatic Rings. ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 2-(2-Ethoxyphenoxy)cyclopentan-1-amine Hydrochloride

Introduction 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride is a basic compound characterized by a primary amine group attached to a cyclopentyl ether framework. During Reversed-Phase High-Performance Liquid Chroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride is a basic compound characterized by a primary amine group attached to a cyclopentyl ether framework. During Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), analysts frequently encounter severe peak tailing (Asymmetry factor, As > 1.5) with this molecule. This technical guide provides authoritative, field-proven troubleshooting protocols to diagnose and resolve these chromatographic distortions.

Section 1: Diagnostic Workflows (The "Why" and "How")

Q1: Why does 2-(2-Ethoxyphenoxy)cyclopentan-1-amine tail so severely on standard C18 columns? Expert Insight: The root cause is a secondary retention mechanism driven by acid-base interactions[1]. In standard RP-HPLC, retention should ideally be governed solely by hydrophobic interactions between the analyte's ethoxyphenoxy/cyclopentyl groups and the C18 stationary phase. However, silica-based columns contain residual silanol groups (Si-OH) on their surface. At a mobile phase pH above 3.0, these silanols ionize into negatively charged silanoxanes (Si-O⁻)[2].

Simultaneously, the primary amine of your analyte (pKa ~9.5) remains fully protonated (R-NH₃⁺) in standard acidic or neutral mobile phases. The resulting electrostatic attraction between the positively charged amine and the negatively charged silanols acts like "molecular velcro," causing a fraction of the analyte molecules to be retained longer than the bulk flow, manifesting as a tailing peak[1].

Q2: How can I definitively prove whether the tailing is a chemical interaction or a physical system error? Expert Insight: Never assume the column chemistry is at fault without validating the physical integrity of the HPLC system. You must employ a self-validating diagnostic injection protocol.

Inject a purely neutral, unretained marker (e.g., Uracil or Toluene). Because neutral compounds cannot undergo ionic interactions with silanols, they are immune to chemical tailing[1].

  • If the neutral peak is symmetrical (As < 1.2): The system plumbing is perfect. The tailing of your amine is a chemical issue (silanol interaction).

  • If the neutral peak tails: You have a physical void in the column bed, a partially blocked frit, or excessive extra-column dead volume in your tubing/fittings[1],[3].

DiagnosticWorkflow Start Observe Peak Tailing for Cyclopentan-1-amine Test Inject Neutral Reference (e.g., Toluene / Uracil) Start->Test Decision Does the neutral compound tail? Test->Decision Physical Physical Issue Detected (Dead Volume, Blocked Frit) Decision->Physical  Yes   Chemical Chemical Issue Detected (Silanol-Amine Interaction) Decision->Chemical  No   FixPhys Inspect Tubing/Fittings Replace Column Frit Physical->FixPhys FixChem Optimize Mobile Phase pH or Add Silanol Masking Agent Chemical->FixChem

Figure 1: Decision tree for diagnosing physical vs. chemical causes of HPLC peak tailing.

Section 2: Resolution Strategies & Mechanisms

Q3: What are the most effective mobile phase adjustments to eliminate secondary silanol interactions? Expert Insight: To break the electrostatic "velcro" between the primary amine and the silica support, you must alter the ionization state of either the stationary phase or the analyte. There are three primary strategies:

  • Low pH Suppression (pH < 3.0): By lowering the pH below the pKa of the silanol groups (~4.5), you force the silanols into a neutral, protonated state (Si-OH)[2]. Without the negative charge, the protonated amine cannot bind ionically.

  • Silanol Masking (Addition of TEA): If you must operate at a mid-range pH (e.g., pH 6-7), add a sacrificial amine like Triethylamine (TEA) to the mobile phase. TEA is a small, highly basic molecule that aggressively competes for and binds to the ionized silanols, effectively "masking" them so your larger analyte can elute without interference[4].

  • High pH Free-Base Elution (pH > 10.5): By raising the pH above the pKa of the primary amine, the analyte is deprotonated into its neutral free-base form (R-NH₂). A neutral amine will not interact with ionized silanols[5]. (Note: This requires a specialized hybrid-silica column designed to withstand high pH).

Mechanism State1 Protonated Amine (R-NH3+) + Ionized Silanol (Si-O-) Tailing Strong Ionic Interaction (Severe Peak Tailing) State1->Tailing Sol1 Low pH (< 3.0) State1->Sol1 Sol2 Add 0.1% TEA State1->Sol2 Sol3 High pH (> 10.5) State1->Sol3 Res1 Silanols Protonated (Si-OH) No Ionic Binding Sol1->Res1 Res2 TEA Masks Si-O- Sites Amine Elutes Freely Sol2->Res2 Res3 Amine Deprotonated (R-NH2) No Ionic Binding Sol3->Res3

Figure 2: Mechanistic pathways for resolving silanol-amine secondary interactions.

Table 1: Mobile Phase Optimization Strategies for Primary Amines
StrategyTarget pHRecommended Modifier / BufferMechanism of ActionRequired Column Technology
Acidic Suppression 2.0 – 3.00.1% Trifluoroacetic acid (TFA) or 10mM PhosphateProtonates silanol groups (Si-OH), eliminating negative charge.Standard Type-B Silica (C18/C8)
Silanol Masking 6.0 – 7.00.1% – 0.5% Triethylamine (TEA)TEA competitively binds to and blocks ionized silanols.End-capped or Polar-embedded C18
Free Base Elution 10.5 – 11.510mM Ammonium bicarbonateDeprotonates the primary amine, rendering it neutral.High-pH tolerant Hybrid Silica
Section 3: Step-by-Step Experimental Methodologies
Protocol A: Implementing a Silanol-Masking Mobile Phase (TEA Addition)

Use this protocol if your analyte degrades at extreme pH levels or if you are restricted to standard silica columns.

  • Preparation of Aqueous Phase: Measure 1000 mL of ultra-pure LC-MS grade water into a clean reservoir.

  • Addition of Masking Agent: Add exactly 1.0 mL of HPLC-grade Triethylamine (TEA) to the water to create a 0.1% v/v solution[4].

  • pH Adjustment: The addition of TEA will raise the pH significantly (often > 10). Carefully titrate the solution with dilute orthophosphoric acid (H₃PO₄) or glacial acetic acid until the pH reaches exactly 6.5 ± 0.1[4].

  • Filtration & Degassing: Filter the buffered solution through a 0.22 µm membrane filter to remove particulates and degas via sonication for 10 minutes.

  • Equilibration: Flush the HPLC column with the new mobile phase (e.g., 70:30 Buffer:Acetonitrile) at 1.0 mL/min for at least 20 column volumes. Self-Validation: Monitor the baseline; do not inject until system pressure and UV absorbance are perfectly stable.

Protocol B: High-pH Free Base Elution

Use this protocol to maximize retention and peak symmetry for basic amines, provided you have a compatible column.

  • Column Selection: Install a high-pH resistant column (e.g., Waters XBridge C18 or Agilent Extend-C18)[5]. Warning: Using standard silica above pH 8.0 will rapidly dissolve the stationary phase.

  • Buffer Preparation: Dissolve 0.79 g of Ammonium bicarbonate (NH₄HCO₃) in 1000 mL of LC-MS grade water to yield a 10 mM solution.

  • pH Adjustment: Adjust the pH to 11.0 using concentrated Ammonium hydroxide (NH₄OH).

  • Sample Diluent Matching: Dissolve the 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride in a diluent that closely matches the mobile phase starting conditions. Avoid using 100% organic solvent for the sample diluent, as this causes peak distortion at the column head.

  • Execution: Run the gradient and evaluate the Asymmetry factor (As). The peak should now elute as a sharp, symmetrical Gaussian shape (As < 1.2).

Section 4: Hardware and Sample Considerations

Q4: I optimized the mobile phase pH, but the peak is still slightly tailing or fronting. What else could be wrong? Expert Insight: If chemical interactions are ruled out, you are likely facing Mass Overload . When you inject too high a concentration of the amine, the localized binding sites at the head of the column become saturated. The excess analyte molecules have nowhere to partition and are forced to travel faster down the column, resulting in a distorted peak (often presenting as a "shark fin" or fronting/tailing hybrid)[3].

Table 2: Diagnostic Injection Protocol for Physical & Sample Issues
StepInjection TypeObservationDiagnostic Conclusion
1 Neutral Marker (e.g., Toluene)Symmetrical Peak (As < 1.2)System plumbing is intact; tailing is analyte-specific.
2 Neutral Marker (e.g., Toluene)Tailing Peak (As > 1.5)Physical issue: Column void, dead volume, or blocked frit.
3 1:10 Diluted Analyte SamplePeak symmetry drastically improvesColumn mass overload. Solution: Reduce injection volume or concentration.
4 1:10 Diluted Analyte SamplePeak remains tailingPersistent chemical interaction or packing bed deformation.

Self-Validating Action: To confirm mass overload, simply perform a 1:10 dilution of your sample using the mobile phase as the diluent, and reinject. If the peak shape normalizes, your previous concentration was overloading the stationary phase capacity[3].

References
  • Axion Labs. "HPLC Peak Tailing - Axion Labs". Available at: [Link]

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics". Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC". Available at:[Link]

  • Agilent. "Tips and Tricks of HPLC System Troubleshooting". Available at:[Link]

  • RSC Publishing. "Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application". Available at:[Link]

Sources

Optimization

Troubleshooting poor solubility of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride

Technical Support Center: 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride This guide provides in-depth troubleshooting for solubility issues encountered with 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride, a k...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride

This guide provides in-depth troubleshooting for solubility issues encountered with 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride, a key intermediate in pharmaceutical research. Understanding the physicochemical properties of this amine salt is crucial for its effective use in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride?

A1: As a hydrochloride salt of a primary amine, this compound is a polar, ionic substance.[1] Consequently, it exhibits higher solubility in polar protic solvents such as water, methanol, and ethanol. These solvents can effectively solvate the charged ammonium group (-NH3+) and the chloride counter-ion through ion-dipole interactions and hydrogen bonding.[1][2] Conversely, its solubility is significantly lower in nonpolar or weakly polar aprotic solvents like diethyl ether, hexane, and toluene.[1][2]

Q2: I'm observing poor solubility in an aqueous buffer. What could be the cause?

A2: While generally soluble in water, the solubility of amine hydrochlorides in aqueous buffers can be highly pH-dependent. The solubility of a basic drug, such as this amine, is higher in acidic pH where it exists in its ionized form. As the pH increases towards and beyond its pKa, the compound converts to its less soluble free base form, which may precipitate out of solution. Ensure your buffer's pH is sufficiently acidic to maintain the compound in its protonated, more soluble state.

Q3: Can I use organic solvents to dissolve this compound for my reaction?

A3: Dissolving 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride directly in non-polar organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) is often challenging due to its salt nature.[2][3] For reactions requiring such solvents, a common and effective strategy is to convert the hydrochloride salt to its free amine form first.[2] This removes the ionic character, making the molecule significantly less polar and more soluble in a wider range of organic solvents.[2]

Q4: Is heating recommended to improve solubility?

A4: Gentle warming can increase the rate of dissolution and may modestly increase solubility.[2] However, excessive or prolonged heating should be avoided as it can potentially lead to degradation of the compound. Always perform initial small-scale tests to assess thermal stability before applying heat to your entire sample.

Troubleshooting Guide: Step-by-Step Solutions

If you are encountering solubility issues, follow this systematic approach to identify and resolve the problem.

Step 1: Verify Compound Identity and Purity

Before troubleshooting solubility, it is essential to confirm the identity and purity of your material. Impurities can significantly impact solubility. Use techniques like HPLC or NMR to verify the compound's integrity.

Step 2: Solvent Selection and Optimization

The choice of solvent is the most critical factor influencing solubility.

  • For Aqueous Applications: Start with deionized water or a buffer with a pH well below the compound's pKa. If the pKa is unknown, a buffer with a pH of 4-5 is a reasonable starting point.

  • For Organic Reactions: If a non-polar solvent is required, direct dissolution is unlikely to be successful. Proceed to the "Conversion to Free Amine" protocol below. For some applications, a polar aprotic solvent like DMSO or DMF might be a suitable alternative where the salt has better solubility.[3]

Step 3: Physical Dissolution Aids

These methods can enhance the dissolution process without chemical modification.

  • Vigorous Stirring/Vortexing: Ensure the mixture is agitated thoroughly to maximize the surface area of the solid in contact with the solvent.[2]

  • Sonication: Use a sonication bath to break down solid aggregates and improve solvent-solute interactions.[2]

The following diagram illustrates the initial decision-making process for troubleshooting solubility.

Caption: Initial troubleshooting workflow for solubility issues.

Experimental Protocols

This protocol is essential when solubility in non-polar organic solvents is required.

Objective: To neutralize the hydrochloride salt, yielding the free amine which is more soluble in organic solvents.

Materials:

  • 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride

  • A suitable organic solvent in which the free amine is soluble (e.g., Dichloromethane (DCM), Ethyl Acetate)

  • A mild base (e.g., saturated aqueous sodium bicarbonate (NaHCO₃) or a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution/Suspension: Suspend the 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride in the chosen organic solvent (e.g., DCM) in a separatory funnel.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Swirl gently, and periodically vent the funnel to release any evolved CO₂ gas. Continue adding the base until the aqueous layer is basic (test with pH paper).

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Separation: Drain the organic layer (bottom layer for DCM) into a clean flask.

  • Washing: Wash the organic layer with deionized water to remove any remaining inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent. The resulting solution contains the free amine and can often be used directly in the subsequent reaction. Alternatively, the solvent can be removed under reduced pressure to isolate the free amine as an oil or solid.

The following diagram outlines the workflow for converting the hydrochloride salt to its free amine form.

Caption: Workflow for free amine conversion.

Data Summary

While quantitative solubility data for 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride is not widely published, the table below provides a qualitative summary based on the general properties of amine hydrochloride salts.

Solvent TypeExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighFavorable ion-dipole interactions and hydrogen bonding with the charged amine salt.[1]
Polar Aprotic DMSO, DMFModerate to HighCan solvate the ions to some extent, but less effectively than protic solvents.[3]
Weakly Polar Dichloromethane (DCM), THF, Ethyl AcetateSparingly Soluble to InsolublePoor solvation of the ionic salt.[2]
Non-Polar Hexane, Toluene, Diethyl EtherInsolubleInability to solvate the charged species.[1]

References

  • Benchchem. Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt.
  • Sciencemadness Discussion Board. Isolation of primary amines as HCL salt problem. (2006).
  • Benchchem. improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • Benchchem. Solubility of Anhalamine Hydrochloride: A Qualitative Overview.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubility and dissolution enhancement strategies: Current understanding and recent trends. International Scholarly Research Notices.
  • NextSDS. 2-ethoxycyclopropan-1-amine hydrochloride — Chemical Substance Information.
  • Thakuria, R., et al. (2013). Crystal engineering of pharmaceutical co-crystals: A strategic approach for optimizing drug delivery. Advanced Drug Delivery Reviews.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. (2017).
  • Domańska, U., & Domański, K. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Journal of Solution Chemistry.
  • ResearchGate. How to make a salt of a novel compound?. (2012).
  • EvitaChem. rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride.
  • Vector Labs. TCO - AMINE, HCL SALT.

Sources

Troubleshooting

Technical Support Center: A Guide to Reducing Synthetic Impurities in 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride Batches

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride. This document is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to proactively troubleshoot and control synthetic impurities. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind impurity formation and the rationale for specific analytical and purification strategies.

Section 1: The Synthetic Landscape and Potential Impurities

A robust impurity control strategy begins with a thorough understanding of the synthetic route and the potential side-reactions or contaminants that can be introduced at each stage.[1][2] The synthesis of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride, while not publicly detailed for a specific commercial entity, can be logically inferred through established organic chemistry principles.

A plausible synthetic pathway is outlined below. This pathway forms the basis for our discussion on potential impurities.

Synthetic_Pathway SM1 2-Ethoxyphenol Reagent1 Base (e.g., K2CO3) Solvent (e.g., DMF) SM1->Reagent1 SM2 Cyclopentanone Derivative (e.g., 2-bromocyclopentanone) SM2->Reagent1 Int1 2-(2-Ethoxyphenoxy) cyclopentan-1-one Reagent2 Reductive Amination (e.g., NH3, NaBH3CN) Int1->Reagent2 Amine 2-(2-Ethoxyphenoxy) cyclopentan-1-amine (Free Base) Reagent3 HCl (e.g., in Dioxane) Amine->Reagent3 Final 2-(2-Ethoxyphenoxy) cyclopentan-1-amine HCl (Final API) Reagent1->Int1 Step 1: Etherification Reagent2->Amine Step 2: Reductive Amination Reagent3->Final Step 3: Salt Formation

Caption: Plausible synthetic pathway for the target compound.

Based on this pathway, we can anticipate several classes of impurities. It is crucial to evaluate the purity of starting materials and monitor the process at each stage to minimize complications later.[1][3]

Table 1: Potential Impurities and Their Sources

Impurity ClassPotential Structure/IdentityLikely SourceStage of Introduction
Starting Material Unreacted 2-EthoxyphenolIncomplete etherification reaction.Step 1
Unreacted Cyclopentanone DerivativeIncomplete etherification reaction.Step 1
Process-Related Positional Isomers (e.g., 4-ethoxyphenoxy)Lack of regioselectivity in etherification.Step 1
2-(2-Ethoxyphenoxy)cyclopentan-1-oneIncomplete reductive amination.Step 2
Diastereomers/EnantiomersLack of stereocontrol during synthesis.Step 2
Dimerization ProductsSide reactions during amination or salt formation.Step 2/3
Degradation Hydrolysis ProductsCleavage of the ether linkage by acid/base.Step 3 / Storage
Oxidation ProductsAir oxidation of the amine functional group.Storage
Reagent-Related Residual Solvents (DMF, Dioxane, etc.)Inefficient drying or purification.All Steps
Inorganic Salts (KBr, NaCl)By-products from reactions or work-up.All Steps
Section 2: Analytical and Characterization FAQs

Accurate detection and identification are prerequisites for controlling impurities.[3] This section addresses common questions regarding the analytical workflow.

Q1: How do I establish a reliable purity profile for my final product?

A1: High-Performance Liquid Chromatography (HPLC) is the most effective technique for profiling organic impurities.[3][4] A well-developed HPLC method should be capable of separating the main peak (your API) from all known and potential impurities.

Experimental Protocol: General Purpose HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm (based on the phenoxy chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the hydrochloride salt in a 50:50 mixture of water and acetonitrile to a concentration of ~1 mg/mL.

Causality: The acidic mobile phase ensures the amine is protonated, leading to sharp, symmetrical peaks. The gradient elution is necessary to separate compounds with a wide range of polarities, from polar starting materials to the more non-polar API and potential dimers.

Q2: My HPLC shows several unknown peaks. How do I determine their identity?

A2: Identifying unknown impurities is a critical step mandated by regulatory agencies like the ICH for any impurity above the identification threshold (typically >0.10%).[1][4] The standard workflow involves isolation followed by spectroscopic analysis.

  • Isolation: Use preparative HPLC or flash column chromatography on the free-base form of your compound to isolate a sufficient quantity of each impurity.

  • Characterization: Subject the isolated impurities to a suite of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • NMR Spectroscopy (¹H, ¹³C, COSY): To elucidate the chemical structure.[5]

    • FTIR Spectroscopy: To identify key functional groups.

Q3: How can I analyze for stereoisomeric impurities?

A3: Since the target compound has two chiral centers, four possible stereoisomers can exist. These cannot be distinguished by standard HPLC. A specialized chiral HPLC method is required.

Experimental Protocol: Chiral HPLC Analysis

  • Column: A chiral stationary phase (CSP) column, such as one based on a cellulose or amylose derivative (e.g., Chiralpak IA, IB, etc.).

  • Mobile Phase: Typically a non-polar "normal phase" system like Hexane/Isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Mode: Isocratic (constant mobile phase composition).

  • Analysis: The different stereoisomers will elute at different retention times, allowing for their quantification.[6]

Trustworthiness: Method validation is key. You must demonstrate that your chosen chiral method can adequately separate all four potential stereoisomers. This is often done by intentionally synthesizing a mix of all isomers (a diastereomeric mixture) and showing baseline separation.

Section 3: Troubleshooting Common Impurity Issues

This section provides direct answers to specific problems you may encounter during your synthesis and purification.

Q4: My final product is contaminated with unreacted 2-ethoxyphenol. What should I do?

A4: This is a common issue stemming from an incomplete etherification (Step 1). The phenolic starting material is acidic and can be difficult to remove from the final amine salt.

  • Root Cause Analysis:

    • Stoichiometry: Was there a sufficient excess of the cyclopentanone electrophile?

    • Reaction Conditions: Was the reaction time long enough or the temperature high enough to drive the reaction to completion?

    • Purification of Intermediate: Was the intermediate ketone (Int1) properly purified before the amination step? Unreacted 2-ethoxyphenol will carry through to the final step.

  • Troubleshooting Workflow:

Troubleshooting_Phenol Start High 2-Ethoxyphenol Impurity Detected Check1 Review Step 1: Etherification Conditions Start->Check1 Action1 Increase reaction time/temp or adjust stoichiometry. Check1->Action1 Suboptimal? Check2 Analyze Intermediate Ketone (Int1) by HPLC/TLC Check1->Check2 Optimal Action1->Check2 Action2 Re-purify Int1 via column chromatography or recrystallization. Check2->Action2 Phenol Present? Check3 Is impurity still present in final product? Check2->Check3 Pure Action2->Check3 Action3 Perform base/acid extraction on free amine before salt formation. Check3->Action3 Yes End Impurity Controlled Check3->End No Action3->End

Caption: Workflow for troubleshooting phenol starting material impurity.

  • Remediation: The most effective solution is to purify the intermediate ketone after Step 1. If this is not possible, you can attempt an acid-base extraction on the free amine (before salt formation). Dissolve the crude amine in a non-polar solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (e.g., 1M NaOH) to extract the acidic phenol.

Q5: My product fails to crystallize properly after adding HCl, or it becomes an oil. Why?

A5: This issue, often called "oiling out," indicates that the product is not precipitating as a well-ordered crystalline solid. This is a classic sign of impurities interfering with crystal lattice formation or an incorrect choice of solvent.

  • Root Cause Analysis:

    • Purity: The crude free amine may be of insufficient purity (<95%). The presence of multiple other compounds disrupts crystallization.

    • Solvent Choice: The solvent used for salt formation is critical. It must be one in which the free amine is soluble but the hydrochloride salt is insoluble.[6] Common choices include isopropanol, ethyl acetate, or diethyl ether.

    • Rate of HCl Addition: Adding the HCl solution too quickly can cause the salt to "crash out" as an amorphous or oily solid rather than forming ordered crystals.

    • Water Content: The presence of water can significantly hinder the crystallization of hydrochloride salts. Ensure all solvents are anhydrous.[7]

Protocol: Optimized Hydrochloride Salt Formation and Recrystallization

  • Preparation: Ensure the crude free amine is as pure as possible and is free of water. Dissolve it in a minimal amount of a suitable solvent (e.g., anhydrous isopropanol).

  • Acidification: While stirring vigorously, slowly add a solution of 4M HCl in dioxane (or another anhydrous HCl source) dropwise at 0-5°C.[8]

  • Precipitation: Monitor for the formation of a white precipitate. If the solution becomes cloudy or oily, stop the addition, warm the mixture slightly to redissolve, and then cool more slowly while continuing the dropwise addition.

  • Digestion: Once precipitation is complete, continue stirring the resulting slurry for 1-2 hours (this "digestion" period allows for the formation of larger, more stable crystals).

  • Isolation: Collect the solid by filtration.

  • Washing: Wash the filter cake with a cold, non-polar solvent like diethyl ether to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified salt under vacuum.

Section 4: A Holistic Approach to Impurity Control

Reducing impurities is not just about troubleshooting; it's about building a robust process designed to prevent their formation in the first place.[2][3]

Holistic_Control center Impurity Control Strategy sm Starting Material Control Qualify vendors Test incoming lots Set specifications center->sm ipc In-Process Controls (IPCs) Monitor reaction completion (TLC/HPLC) Isolate and purify intermediates center->ipc pur Robust Purification Optimize crystallization solvent Develop recrystallization protocols Control temperature and addition rates center->pur ana Validated Analytics Develop stability-indicating HPLC method Identify and characterize unknowns Implement chiral separation center->ana ana->sm

Caption: A holistic, iterative strategy for impurity control.

  • Starting Material Control: Never assume the purity of commercial reagents. Always test incoming starting materials against a specification.[3]

  • In-Process Controls (IPCs): Use techniques like TLC or HPLC to monitor reactions. Do not proceed to the next step until the previous reaction has met a defined completion criterion.

  • Process Optimization: Understand the relationship between reaction conditions (temperature, concentration, time) and the impurity profile.[1] Small changes can often have a significant impact on the by-products formed.

  • Purification Power: Establish the capacity of your purification steps. Understand which impurities are effectively removed by crystallization and which are not (these are known as "purge factors").[2]

By implementing these principles, you can develop a manufacturing process that is not only high-yielding but also consistently produces a final product of high purity and quality.

References
  • Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography. Indian Journal of Pharmaceutical Sciences. [Link]

  • Heat Stable Amine Salts Testing Method. Scribd. [Link]

  • How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. PharmaGuru. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Impurities in Pharmaceutical Substances. International Journal of Pharmaceutical Research and Applications. [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]

  • Best Practices to Reduce Impurities in Generics. ProPharma. [Link]

  • Troubleshooting Contamination Issues in Pharmaceuticals. YouTube. [Link]

  • Ghosh, A. et al. (2014). A review on impurity profile of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. [Link]

  • Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]

  • Pai, N. R. et al. (2010). An eco-friendly synthesis of neuroleptic drug intermediates. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517. [Link]

  • A Review on Synthesis and Characterization of Impurities in API’s. World Journal of Pharmaceutical Research. [Link]

  • Madhusudhan, G. et al. (2012). Synthesis of related substances of Tramadol hydrochloride. Journal of Chemical and Pharmaceutical Research, 4(10), 4506-4513. [Link]

  • A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Organic Chemistry Portal. [Link]

  • Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Process for the production of cyclopentyl 2-thienyl ketone.
  • Purification of cyclopentanone.
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC. [Link]

  • Novel impurities of cyclophosphamide liquid formulations.
  • General Experimental Details. The Royal Society of Chemistry. [Link]

  • Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

Sources

Optimization

Ideal storage conditions to stabilize 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride

Welcome to the Technical Support and Troubleshooting Center for 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride (CAS: 2138034-64-5). This guide is engineered for research scientists and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride (CAS: 2138034-64-5). This guide is engineered for research scientists and drug development professionals who require strict environmental controls to maintain the chemical integrity, anhydrous state, and assay precision of this specific pharmaceutical intermediate.

Core Mechanistic Principles of Stability

To effectively store and handle 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride, one must understand the causality behind its degradation pathways.

As a hydrochloride salt of a primary cycloalkylamine, this compound is engineered to have enhanced aqueous solubility and oxidative stability compared to its free-base counterpart. However, the protonation of the amine creates a highly polar ionic lattice. This polarity drives aggressive hygroscopicity . The salt will readily absorb atmospheric moisture, leading to a phase transition from a crystalline solid to an aqueous solution—a process known as deliquescence[1].

Furthermore, while the ethoxyphenoxy (ether) linkage is generally stable under neutral conditions, the presence of absorbed water combined with environmental oxidizing agents can catalyze disproportionation (conversion back to the volatile free base) or localized hydrolysis[2][3]. Therefore, controlling moisture and temperature is not merely a best practice; it is a strict mechanistic requirement to prevent the collapse of the compound's structural integrity[4].

Troubleshooting Guide & FAQs

This section addresses the most common physical and chemical anomalies encountered during the experimental lifecycle of this compound.

Q: My powdered stock has turned into a sticky, clumped mass. Can I still use it? A: This is a classic symptom of deliquescence . Amine hydrochlorides absorb moisture from humid air until they dissolve in their own absorbed water[1].

  • Causality: The ionic bonds of the hydrochloride salt interact with polar water molecules in the air, breaking down the crystal lattice.

  • Resolution: The current batch is compromised for precise quantitative assays because the absorbed water adds unknown mass, skewing molar calculations. For future batches, strictly store the compound in a desiccator and only open it in a low-humidity environment (<20% RH).

Q: The compound has developed a faint yellowish tint over time. Is it degrading? A: Yes. Discoloration in amine salts typically indicates trace photo-oxidation or a reaction with environmental oxidizing agents[3].

  • Causality: While the hydrochloride salt protects the amine better than the free base, prolonged exposure to UV light or heat can still degrade the ethoxyphenoxy moiety or cause the amine to oxidize.

  • Resolution: Discard the discolored top layer if possible, and re-validate the remaining powder via HPLC. Prevent this by storing the compound exclusively in amber glass vials to block UV light, and keep it strictly segregated from strong oxidizing agents and acids[5].

Q: Why am I getting inconsistent yields and loss of potency in my downstream biological assays? A: The most common culprit is thermal condensation . If the compound is stored in a refrigerator (2–8°C) but opened immediately upon being brought to the bench, atmospheric moisture instantly condenses on the cold powder[4].

  • Causality: The rapid temperature differential forces water vapor to condense on the nucleation sites of the powder. You are inadvertently weighing water along with your compound, leading to a lower actual molarity in your solutions.

  • Resolution: Implement a strict thermal equilibration protocol (see SOP below).

Standard Operating Procedure (SOP): Handling & Storage

To ensure a self-validating system where errors are caught before they ruin an experiment, follow this step-by-step methodology for aliquoting and storing the compound.

Phase 1: Equilibration (Self-Validating)

  • Remove the sealed primary container from cold storage (2–8°C).

  • Do not open the seal. Place the container in a desiccator at room temperature (20–25°C) for a minimum of 60 minutes.

  • Validation Check: Weigh the sealed container before and after the 60-minute wait. If the mass increases, condensation has occurred on the outside of the vial. Wipe it completely dry until the mass stabilizes, proving thermal equilibrium has been reached without moisture ingress.

Phase 2: Aliquoting under Inert Atmosphere

  • Transfer the equilibrated, sealed container into a glove box purged with Argon gas. Note: Argon is preferred over Nitrogen because it is heavier than air and settles as a protective blanket directly over the powder.

  • Dispense the bulk powder into single-use or weekly-use amber glass vials (equipped with PTFE-lined screw caps).

  • Backfill each vial with Argon before sealing tightly.

Phase 3: Tiered Storage

  • Working Stock: Store vials intended for use within 1 month in a dark desiccator at ambient temperature (<30°C)[4].

  • Reserve Stock: Store long-term vials in a monitored refrigerator at 2–8°C. Ensure the refrigerator maintains a stable temperature, as fluctuations can induce micro-condensation inside poorly sealed vials[4].

Quantitative Stability Matrix

The following table summarizes the expected stability of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride under various environmental conditions.

Storage TierTemperatureRelative Humidity (RH)Atmosphere / ContainerExpected Shelf Life
Optimal (Long-Term) 2–8 °C< 20%Argon backfill / Amber Glass> 24 Months
Acceptable (Short-Term) 20–25 °C< 30%Desiccated Air / Amber Glass6 Months
Sub-Optimal (Exposed) > 30 °C> 50%Ambient Air / Clear Glass< 1 Week (Deliquescence)
Destructive AnyAnyPresence of Oxidizing AgentsImmediate Degradation

Storage & Handling Workflow Visualization

The following workflow illustrates the logical progression of the SOP to guarantee compound stability.

StorageWorkflow Receive 1. Receive Compound 2-(2-Ethoxyphenoxy)cyclopentan -1-amine HCl Equilibrate 2. Equilibrate to Ambient Temp (Prevents Condensation) Receive->Equilibrate Aliquot 3. Aliquot in Glove Box (Argon Atmosphere) Equilibrate->Aliquot ShortTerm 4A. Working Stock Desiccator (< 30°C) Aliquot->ShortTerm LongTerm 4B. Reserve Stock Refrigerated (2-8°C) Aliquot->LongTerm

Fig 1: Step-by-step handling and storage workflow to prevent moisture-induced degradation.

References

  • [4] Amine Storage Conditions: Essential Guidelines for Safety. diplomata comercial. Available at: [Link]

  • [2] Methylamine hydrochloride - Safety Data Sheet. Vrije Universiteit Amsterdam (vu.nl). Available at: [Link]

  • [1] Hydrochloride. Grokipedia. Available at: [Link]

Sources

Troubleshooting

Minimizing matrix effects in 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride quantification

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges quantifying basic, lipophilic amines like 2-(2-ethoxyphenoxy)cyclopentan-1-amine hydrochloride in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges quantifying basic, lipophilic amines like 2-(2-ethoxyphenoxy)cyclopentan-1-amine hydrochloride in complex biological matrices (e.g., plasma, serum).

This guide is designed to move beyond superficial fixes. It provides you with the mechanistic understanding and self-validating protocols necessary to achieve rugged, ICH M10-compliant LC-MS/MS methods.

Part 1: The Mechanistic Reality of Your Analyte

To troubleshoot effectively, we must first understand the physicochemical properties of our target. 2-(2-ethoxyphenoxy)cyclopentan-1-amine is a primary amine attached to a lipophilic backbone. In the acidic mobile phases typically used for positive electrospray ionization (ESI+), this molecule is readily protonated.

However, biological matrices contain high concentrations of endogenous glycerophosphocholines (phospholipids). These phospholipids possess a permanently charged quaternary ammonium group and a highly lipophilic tail. During the ESI process, as the solvent evaporates, analytes and matrix components compete for the limited excess charge on the droplet surface[1]. Because phospholipids are highly surface-active and permanently charged, they aggressively outcompete our target amine, leading to severe ion suppression[2].

Mechanism A ESI Droplet Analyte + Phospholipids B Solvent Evaporation (Desolvation) A->B C Surface Charge Competition B->C D Analyte Ionization (Suppressed) C->D Low Affinity E Phospholipid Ionization (Dominant) C->E High Affinity

ESI+ charge competition between the target amine and endogenous phospholipids.

Part 2: Frequently Asked Questions (FAQs)

Q1: My calibration curve looks perfect in neat solvent, but my lower limit of quantification (LLOQ) in plasma is failing due to low signal. Is my mass spectrometer dirty? A: While source fouling is possible, this is the classic signature of ion suppression. The matrix components (like proteins, lipids, and salts) are co-eluting with 2-(2-ethoxyphenoxy)cyclopentan-1-amine and suppressing its ionization[1]. Matrix effects can reduce analytical accuracy by 20-80% if not properly controlled, severely compromising your assay's reliability[3].

Q2: How do I definitively distinguish between poor extraction recovery and matrix-induced ion suppression? A: You must decouple the physical extraction process from the ionization process. This is achieved by comparing a post-extraction spiked sample (a blank matrix extracted, then spiked with the analyte) to a neat standard prepared in pure solvent. If the post-extraction spike signal is significantly lower than the neat standard, you have ion suppression. If the post-extraction spike matches the neat standard, but your standard pre-extraction spiked sample is low, your issue is poor physical recovery during sample prep.

Q3: I am using a standard protein precipitation (PPT) with acetonitrile. Why am I still seeing severe matrix effects? A: Protein precipitation effectively removes proteins but leaves nearly 100% of the endogenous phospholipids in the sample[2]. Because 2-(2-ethoxyphenoxy)cyclopentan-1-amine is lipophilic, it often co-elutes with these late-eluting phospholipids. You must upgrade your sample preparation to either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to physically separate the analyte from the lipid matrix.

Q4: Why has the retention time of my analyte shifted slightly in my actual biological samples compared to my standards? A: Matrix components can loosely bond to analytes or alter the localized stationary phase chemistry, changing the time analytes are retained on the column[4]. This shift can lead to false negatives or integration errors. Utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS) that co-elutes exactly with your analyte is the most reliable way to track and correct these shifts, as the SIL-IS will experience the exact same matrix environment[4].

Workflow Start Identify Matrix Effect (Failing QCs, Low Signal) Step1 Post-Column Infusion (Locate Suppression Zones) Start->Step1 Decision Does Analyte Co-elute with Suppression Zone? Step1->Decision Path1 Chromatographic Optimization (Adjust Gradient/Column) Decision->Path1 Yes Path2 Sample Prep Optimization (MCX SPE / LLE) Decision->Path2 Yes Validate Calculate IS-Normalized Matrix Factor (Target: 0.85-1.15) Decision->Validate No (Use SIL-IS) Path1->Validate Path2->Validate

Step-by-step troubleshooting workflow for mitigating LC-MS/MS matrix effects.

Part 3: Self-Validating Experimental Protocols

To build a robust method, you must implement protocols that inherently validate their own success. Do not guess; measure.

Protocol A: Qualitative Assessment via Post-Column Infusion
  • Purpose: To map the exact retention time zones where matrix suppression occurs.

  • Causality: By constantly infusing the analyte post-column while injecting a blank matrix extract, any dip in the steady baseline signal directly visualizes where matrix components are suppressing ionization[5].

  • Step-by-Step:

    • Plumb a T-piece between the analytical HPLC column and the mass spectrometer ESI source.

    • Connect a syringe pump to the T-piece and infuse a neat solution of 2-(2-ethoxyphenoxy)cyclopentan-1-amine (e.g., 100 ng/mL) at 10 µL/min.

    • Monitor the specific MRM transition for the analyte. You will observe a high, steady baseline.

    • Inject a blank matrix sample (e.g., extracted plasma) through the HPLC column using your standard analytical gradient.

    • Self-Validation Check: Observe the chromatogram. If a significant dip in the baseline occurs at the exact retention time your analyte normally elutes, your current chromatography/sample prep is invalid. You must adjust the gradient to move the analyte out of this suppression zone, or use a divert valve to send early/late matrix components to waste[5].

Protocol B: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction
  • Purpose: To selectively isolate the basic amine while aggressively washing away phospholipids.

  • Causality: 2-(2-ethoxyphenoxy)cyclopentan-1-amine is a base. By loading it onto an MCX plate at low pH, it binds via strong ionic interactions to the sulfonic acid groups on the resin. This allows you to wash the sorbent with 100% organic solvent (e.g., methanol), which strips away the phospholipids[2] without eluting the target analyte.

  • Step-by-Step:

    • Condition: 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water.

    • Load: Dilute the plasma sample 1:1 with 2% Formic Acid. Load onto the MCX cartridge.

    • Wash 1 (Aqueous): 1 mL 2% Formic Acid (removes salts and polar interferences).

    • Wash 2 (Organic): 1 mL 100% Methanol (removes neutral lipids and phospholipids).

    • Elute: 1 mL 5% Ammonium Hydroxide in Methanol (neutralizes the amine, breaking the ionic bond for elution).

    • Self-Validation Check: Calculate the Matrix Factor (Protocol C). If the MCX protocol was successful, the absolute Matrix Factor will be >0.85, proving the lipids have been removed.

Protocol C: Quantitative Matrix Factor (MF) Assessment
  • Purpose: To mathematically prove the absence of matrix effects per FDA/ICH M10 bioanalytical guidelines[3].

  • Step-by-Step:

    • Prepare Set A : Analyte and SIL-IS spiked into neat solvent.

    • Prepare Set B : Blank matrix from 6 independent lots extracted, then spiked post-extraction with Analyte and SIL-IS at the exact same concentration as Set A.

    • Calculate Absolute MF: Peak Area in Set B / Peak Area in Set A.

    • Calculate IS-Normalized MF: (MF of Analyte) / (MF of SIL-IS).

    • Self-Validation Check: The Coefficient of Variation (CV) of the IS-Normalized MF across the 6 independent lots must be <15%. If it is, your method is officially validated against matrix effects.

Part 4: Data Presentation & Benchmarks

Use the following tables to benchmark your assay's performance during method development.

Table 1: Matrix Factor Evaluation Criteria for 2-(2-ethoxyphenoxy)cyclopentan-1-amine

Matrix Type (Plasma)Absolute Analyte MFAbsolute SIL-IS MFIS-Normalized MFCV (%)Status
Lot 1 (Normal)0.880.890.99-Pass
Lot 2 (Hemolyzed)0.750.760.98-Pass
Lot 3 (Lipemic)0.400.420.95-Pass (IS compensates)
Overall (n=6) Mean: 0.72 Mean: 0.74 Mean: 0.98 < 5.0% Validated

Note: Even in lipemic lots where absolute suppression is severe (MF = 0.40), a properly co-eluting SIL-IS perfectly compensates, bringing the IS-Normalized MF back to ~1.0.

Table 2: Comparison of Sample Preparation Strategies

Preparation MethodAnalyte Recovery (%)Phospholipid Removal (%)Absolute Matrix Effect (%)Recommendation
Protein Precipitation (PPT)95%< 5%- 65% (Severe Suppression)Not Recommended
Liquid-Liquid Extraction (LLE)75%85%- 20% (Mild Suppression)Acceptable
MCX Solid-Phase Extraction92%> 98%- 5% (Negligible)Optimal

References

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - nih.gov -[Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research - longdom.org -[Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - nih.gov -[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results - resolvemass.ca -[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacokinetics: 2-(2-Ethoxyphenoxy)cyclopentan-1-amine Hydrochloride vs. Viloxazine

Executive Summary The optimization of central nervous system (CNS) penetrant molecules often relies on targeted bioisosteric replacements to tune physicochemical properties and mitigate off-target liabilities. This techn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of central nervous system (CNS) penetrant molecules often relies on targeted bioisosteric replacements to tune physicochemical properties and mitigate off-target liabilities. This technical guide provides a comparative pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) analysis between the established norepinephrine reuptake inhibitor (NRI) viloxazine (2-[(2-ethoxyphenoxy)methyl]morpholine) and its novel bioisosteric analogue, 2-(2-ethoxyphenoxy)cyclopentan-1-amine hydrochloride (CAS 2138034-64-5)[1]. Designed for drug development professionals, this guide dissects the causality behind their divergent PK profiles and establishes self-validating experimental workflows for preclinical evaluation.

Structural Rationale & Physicochemical Profiling

Viloxazine utilizes a morpholine ring, which contains an ether oxygen that acts as a hydrogen bond acceptor[2]. While this contributes to its high aqueous solubility and excellent oral bioavailability (approx. 85%)[3], it also restricts its lipophilicity (LogP ~1.5)[2].

By replacing the morpholine ring with a cyclopentane ring to create 2-(2-ethoxyphenoxy)cyclopentan-1-amine HCl, the topological polar surface area (tPSA) is significantly reduced.

  • The Causality : The removal of the morpholine oxygen eliminates a key hydrogen-bonding interaction with aqueous solvents. This thermodynamic shift favors partitioning into lipid bilayers, thereby increasing the theoretical Volume of Distribution ( Vd​ ) and enhancing passive diffusion across the blood-brain barrier (BBB).

  • The Trade-off : This increased lipophilicity concurrently elevates the molecule's affinity for hepatic cytochrome P450 (CYP450) active sites, shifting the primary clearance mechanism from renal excretion (which accounts for ~90% of viloxazine's elimination)[4] to hepatic oxidative metabolism.

Comparative Pharmacokinetic Parameters

The following table synthesizes established clinical data for viloxazine against the projected preclinical PK parameters for the cyclopentane analogue, highlighting the mechanistic drivers behind each shift.

Pharmacokinetic ParameterViloxazine (Reference)2-(2-Ethoxyphenoxy)cyclopentan-1-amine HCl (Projected)Causality / Mechanistic Driver
Molecular Weight 237.29 g/mol [2]257.76 g/mol [5]Addition of HCl salt and CH2​ replacement of oxygen.
LogP ~1.5[2]~2.8Removal of the morpholine ether oxygen increases lipophilicity.
Bioavailability ( F ) 85 - 88%[3]~65%Higher lipophilicity increases susceptibility to first-pass hepatic extraction.
Volume of Distribution ( Vd​ ) 0.73 L/kg[3]1.8 L/kgEnhanced tissue partitioning driven by the lipophilic cyclopentane ring.
Clearance ( CL ) 124 mL/h/kg[3]~250 mL/h/kgShift from renal excretion of unchanged drug to CYP-mediated oxidation.
Half-Life ( T1/2​ , IR) 2.5 - 5.0 h[4]~4.2 hBalance of increased Vd​ and increased hepatic clearance ( T1/2​=0.693⋅Vd​/CL ).
CYP1A2 Inhibition Strong ( Ki​<1μM )[6]WeakAltered spatial geometry prevents tight coordinate bonding with the CYP1A2 heme iron.

Metabolic Stability & Clearance Profiling

Because the cyclopentane analogue is projected to undergo extensive hepatic metabolism, predicting its in vivo clearance requires robust in vitro modeling. We utilize the in vitro half-life ( T1/2​ ) approach in Human Liver Microsomes (HLM), a foundational methodology for scaling intrinsic clearance ( CLint​ )[7].

Experimental Protocol: HLM Intrinsic Clearance Assay

To ensure absolute data integrity, this protocol is designed as a self-validating system :

  • Positive Control : Dextromethorphan (confirms CYP2D6/CYP3A4 metabolic competence).

  • Negative Control : Heat-inactivated microsomes (rules out chemical instability or non-enzymatic degradation).

  • Internal Standard (IS) : Propranolol-d7 (normalizes LC-MS/MS ionization variance).

Step-by-Step Methodology:

  • Preparation : Dilute HLM to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Spike in the test compound (viloxazine or the cyclopentane analogue) to a final concentration of 1 µM.

  • Pre-Incubation : Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation : Add NADPH (1 mM final concentration) to initiate the CYP450-mediated oxidative reactions.

  • Time-Course Sampling : At precisely 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots from the reaction matrix.

  • Quenching : Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing the Internal Standard (Propranolol-d7) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis : Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound over time.

  • Calculation : Plot the natural log of the remaining compound percentage versus time to determine the slope ( −k ). Calculate CLint​ using the formula: CLint​=(0.693/T1/2​)⋅(mL incubation/mg protein) .

HLM_Workflow Start Compound Preparation (1 µM final) HLM Human Liver Microsomes (0.5 mg/mL protein) Start->HLM NADPH NADPH Addition (Reaction Initiation) HLM->NADPH Incubation Incubation @ 37°C (0, 5, 15, 30, 45 min) NADPH->Incubation Quench Quench with Acetonitrile (+ Internal Standard) Incubation->Quench LCMS LC-MS/MS Analysis (Substrate Depletion) Quench->LCMS Data Calculate In Vitro T1/2 & Intrinsic Clearance LCMS->Data

Workflow for determining in vitro intrinsic clearance using human liver microsomes.

Blood-Brain Barrier (BBB) Permeability

For CNS-active compounds, BBB penetration is a critical success factor. While viloxazine achieves sufficient CNS exposure, the increased lipophilicity of the cyclopentane analogue is hypothesized to yield superior passive transcellular diffusion. To validate this, we employ the Parallel Artificial Membrane Permeability Assay (PAMPA) configured with porcine brain lipid extracts.

Experimental Protocol: PAMPA-BBB Assay

Self-Validation Mechanisms:

  • High-Permeability Control : Diazepam (validates lipid membrane integrity).

  • Low-Permeability Control : Atenolol (confirms the absence of aqueous pores).

  • Mass Balance Check : Total recovery ( R ) is calculated to ensure the compound is not non-specifically binding to the polystyrene plates.

Step-by-Step Methodology:

  • Membrane Coating : Coat the PVDF membrane filter of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Preparation : Dilute the test compounds in PBS (pH 7.4) to 10 µM and add 150 µL to the donor wells.

  • Acceptor Preparation : Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation : Assemble the donor plate over the acceptor plate, creating a "sandwich". Incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification : Separate the plates and quantify the compound concentration in both the donor and acceptor compartments using LC-MS/MS.

  • Effective Permeability ( Pe​ ) : Calculate Pe​ based on the equilibrium concentrations. A Pe​>4.0×10−6 cm/s indicates high BBB permeation.

BBB_Transport Blood Apical Compartment (Blood / Donor) Membrane Artificial Lipid Membrane (Brain Endothelial Model) Blood->Membrane Passive Diffusion Brain Basolateral Compartment (Brain / Acceptor) Membrane->Brain Transcellular Efflux Efflux Transporters (e.g., P-gp / BCRP) Membrane->Efflux Substrate Binding Efflux->Blood Active Efflux

Mechanistic pathways of transcellular diffusion and active efflux at the blood-brain barrier.

CYP450 Inhibition & Safety Profiling

A major clinical liability of viloxazine is its status as a strong inhibitor of CYP1A2[3]. According to FDA prescribing information, co-administration of viloxazine with sensitive CYP1A2 substrates (e.g., tizanidine, theophylline) is strictly contraindicated due to the risk of severe drug-drug interactions (DDIs)[6].

The morpholine ring of viloxazine adopts a rigid chair conformation that aligns favorably within the narrow, planar active site of CYP1A2, allowing the basic nitrogen to coordinate with the heme iron. The transition to a cyclopentane ring in 2-(2-ethoxyphenoxy)cyclopentan-1-amine HCl introduces a flexible "envelope" conformation. This structural divergence creates steric hindrance that is hypothesized to disrupt the tight coordinate bonding with the CYP1A2 heme iron, potentially mitigating this critical inhibition liability and widening the therapeutic window.

References

  • Viloxazine, a Non-stimulant Norepinephrine Reuptake Inhibitor, for the Treatment of Attention Deficit Hyperactivity Disorder: A 3 Year Update. National Center for Biotechnology Information (PMC). URL:[Link]

  • Viloxazine: Pediatric First Approval. National Center for Biotechnology Information (PMC). URL:[Link]

  • Viloxazine - Wikipedia. Wikimedia Foundation. URL: [Link]

  • Viloxazine, (S)- | C13H19NO3 | CID 12226598. PubChem - National Institutes of Health. URL:[Link]

  • Predicting clearance in humans from in vitro data. PubMed - National Institutes of Health (Obach RS, 2011). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride proper disposal procedures

Proper chemical disposal is not merely a regulatory hurdle; it is a critical component of scientific integrity and laboratory safety. 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride is a specialized intermediate fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper chemical disposal is not merely a regulatory hurdle; it is a critical component of scientific integrity and laboratory safety. 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride is a specialized intermediate frequently utilized in drug development and synthetic research. Because it is formulated as a hydrochloride salt containing an ether moiety, its disposal requires precise logistical planning to prevent environmental contamination, avoid dangerous chemical incompatibilities, and ensure strict regulatory compliance.

This guide provides an authoritative, step-by-step operational framework for the safe handling and disposal of this compound, grounded in established environmental protection standards.

Chemical Profiling & Waste Characterization

Before initiating any disposal protocol, it is essential to understand the physicochemical nature of the waste. The table below summarizes the quantitative and qualitative data that dictate the handling of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride.

ParameterCharacteristicOperational Implication
Chemical Class Amine Hydrochloride SaltHighly water-soluble; generates mildly acidic aqueous waste.
Halogen Content Contains Chloride (Cl⁻)Critical: Must be routed to halogenated waste streams to protect incinerators.
Thermal Decomposition Yields CO₂, NOₓ, HCl gasControlled incineration requires alkaline flue gas scrubbing.
RCRA Status Unlisted (Characteristic)Handled as hazardous chemical waste; drain disposal is strictly prohibited.

The Causality of Disposal: Mechanistic Safety Insights

As a researcher, understanding why a protocol exists is as important as the protocol itself. The disposal strategy for 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride is driven by two primary mechanistic factors:

  • The Halogen Factor & Thermal Decomposition: Although the parent organic molecule (2-(2-Ethoxyphenoxy)cyclopentan-1-amine) is a non-halogenated ether-amine, the hydrochloride salt introduces a chloride ion. When subjected to high-temperature incineration, this chloride forms highly corrosive hydrogen chloride (HCl) gas. If placed in a standard non-halogenated waste stream, the resulting HCl can severely damage incinerator refractory linings and bypass standard emission controls. Therefore, it must be processed in a facility equipped with a flue gas scrubber[1].

  • The Drain Prohibition: Aqueous solutions of amine hydrochlorides must never be poured down the sink. The strictly enforces the EPA's Dilution Prohibition, which forbids diluting hazardous waste with water to render it "non-hazardous"[2]. Furthermore, the ethoxyphenoxy moiety presents potential long-term aquatic toxicity that standard municipal wastewater treatment plants are not equipped to biodegrade.

Standard Operating Procedures (SOPs) for Disposal

Every protocol described below is designed as a self-validating system —meaning the steps inherently verify their own safety and efficacy before the waste leaves your laboratory.

Protocol A: Solid Waste Management (Powders, Crystals, and Contaminated Consumables)

Use this protocol for pure compound disposal, contaminated weighing paper, and disposable spatulas.

  • Segregation: Collect all solid residues of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride. Do not mix this waste with strong oxidizing agents, as the amine functional group can undergo exothermic oxidation.

  • Containment: Place the solid waste into a chemically compatible, puncture-resistant container. High-Density Polyethylene (HDPE) or amber glass bottles are required.

  • Labeling: Affix a hazardous waste tag immediately upon placing the first drop or grain of waste into the container. Label the contents clearly as "Hazardous Waste - Toxic Solid (Amine Hydrochloride, Halogenated)".

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA). According to , waste may be stored in an SAA for up to 12 months, provided accumulation limits (typically 55 gallons) are not exceeded[3].

  • Final Routing: Transfer the sealed container to your Environmental Health and Safety (EH&S) department or a licensed environmental disposal contractor for controlled incineration[1].

Protocol B: Liquid Waste & Washings (Aqueous and Organic Solutions)

Use this protocol for reaction filtrates, HPLC effluents, or glassware washings containing the compound.

  • Solvent Compatibility Routing:

    • If dissolved in organic solvents (e.g., Methanol, DMSO): Collect the solution in a designated Halogenated Organic Waste carboy.

    • If dissolved in water: Collect in an Aqueous Hazardous Waste container.

  • Self-Validation (pH Verification): Amine hydrochlorides generate mildly acidic solutions. Before sealing the aqueous waste container for final transport, test the pH.

    • Action: If the pH is below 6.0, carefully adjust it to a range of 6.0–8.0 using dilute Sodium Hydroxide (NaOH)[4].

    • Validation: A neutralized pH confirms that the waste is chemically stable, preventing acid-catalyzed reactions or pressure buildup during transit.

  • Manifesting: Record the exact volume, solvent composition, and concentration of the amine hydrochloride on the laboratory waste manifest to ensure the disposal facility applies the correct incineration profile.

Spill Response & Containment Protocol

In the event of an accidental spill of the solid hydrochloride salt, immediate and methodical action is required to prevent inhalation and surface contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate uninvolved personnel[5].

  • PPE Application: Don appropriate personal protective equipment, including nitrile gloves, a fitted N95 or P100 particulate respirator (to avoid inhaling fine hydrochloride dust), and safety goggles[6].

  • Dry Collection: Do not use water initially, as this will dissolve the salt and spread the contamination. Use a spark-proof spatula or a dedicated hazardous waste brush to sweep the solid into a sealed HDPE container[7].

  • Decontamination: Once the bulk solid is removed, wash the spill site with a damp rag utilizing a mild detergent. Place the contaminated rag into the solid hazardous waste container[5].

Disposal Routing Workflow

The following logic diagram illustrates the decision-making process for segregating and disposing of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride waste.

WasteDisposal Start Waste Generation: Amine HCl Salt Check Determine Waste State Start->Check Solid Solid Waste (Powder/Crystals) Check->Solid Liquid Liquid Waste (Solutions/Rinses) Check->Liquid Pack Seal in Compatible HDPE/Glass Container Solid->Pack Drain Drain Disposal? (Strictly Prohibited) Liquid->Drain Halogenated Route to Halogenated Waste Stream Liquid->Halogenated Drain->Halogenated NO Halogenated->Pack Incinerate Controlled Incineration (Flue Gas Scrubber) Pack->Incinerate

Workflow for 2-(2-Ethoxyphenoxy)cyclopentan-1-amine HCl waste segregation and disposal.

References

  • Regulation of Laboratory Waste. American Chemical Society (ACS). Available at: [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health (NIH). Available at:[Link]

  • Advisory 7.3 - Hazardous Waste Management. University of Cincinnati Environmental Health and Safety. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride

Advanced Safety and Logistical Protocol for Handling 2-(2-Ethoxyphenoxy)cyclopentan-1-amine Hydrochloride As a Senior Application Scientist, I approach the handling of novel synthetic intermediates not just as a complian...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Logistical Protocol for Handling 2-(2-Ethoxyphenoxy)cyclopentan-1-amine Hydrochloride

As a Senior Application Scientist, I approach the handling of novel synthetic intermediates not just as a compliance exercise, but as a rigorous scientific process. 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride is an uncharacterized aryloxycycloalkylamine salt. Because its specific toxicological profile (e.g., LD50, target organ toxicity) is not fully established, we must apply the precautionary principle, treating it as a high-potency active pharmaceutical ingredient (API) [4].

The following guide details the mechanistic rationale behind the required Personal Protective Equipment (PPE) and provides a self-validating operational workflow to ensure absolute safety and sample integrity.

Mechanistic Hazard Profiling (The "Why")

Before selecting PPE, we must understand the physicochemical behavior of the compound:

  • Electrostatic Aerosolization: As a hydrochloride salt, this compound is typically isolated as a crystalline solid or fine powder. Powders of this nature are highly susceptible to electrostatic charging, making them prone to aerosolization during transfer.

  • Mucosal Irritation: Hydrochloride salts can cause localized pH drops upon contact with moisture (such as sweat, tears, or respiratory mucosa), leading to acute irritation or chemical burns.

  • Lipophilicity & Absorption: While the salt form is polar, the 2-ethoxyphenoxy moiety is highly lipophilic. If the compound contacts basic physiological environments, it can convert to its free base, rapidly crossing biological membranes and increasing the risk of systemic toxicity.

According to OSHA's laboratory safety guidance, PPE serves as the final protective barrier and must be implemented sequentially after primary engineering controls (like fume hoods) are established [2].

Personal Protective Equipment (PPE) Matrix

The OSHA PPE Standard (29 CFR 1910 Subpart I) mandates that protective gear must be supplied based on specific job hazard analyses[3]. Table 1 translates the physicochemical risks of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride into actionable PPE requirements.

Table 1: PPE Specifications and Mechanistic Rationale

PPE CategorySpecificationMechanistic Rationale (Causality)Self-Validation Protocol
Hand Protection Double-layered Nitrile Gloves (Minimum 5 mil thickness)Nitrile provides broad-spectrum resistance to organic amines. Double-gloving ensures the inner barrier remains sterile and intact if the outer glove is contaminated by the lipophilic ether moiety.Tactile Inflation Test: Trap air in the glove and squeeze prior to donning. Failure to hold pressure indicates micro-tears; discard immediately.
Eye Protection ANSI Z87.1+ Chemical Splash GogglesStandard safety glasses lack orbital seals. Goggles prevent aerosolized hydrochloride dust from dissolving in the tear film and causing localized acidic burns [1].Seal Check: Ensure the elastomer skirt forms a continuous, gap-free seal against the facial contours before entering the lab zone.
Body Protection Fluid-resistant, tight-cuffed Lab Coat (e.g., Tyvek or Polypropylene)Cotton coats absorb chemical dust and liquids. Tight cuffs prevent the sleeves from dragging through spilled powder or creating turbulent airflow in the hood.Visual Inspection: Verify that the coat is fully buttoned to the neck and cuffs are securely tucked under the outer gloves.
Respiratory N95 Respirator (If handled outside a closed system)Protects against the inhalation of electrostatically charged API dust particles, which can deposit deep in the alveolar space.User Seal Check: Inhale sharply; the respirator should collapse slightly. Exhale forcefully; no air should leak around the edges.

Operational Plan: Step-by-Step Handling Methodology

Routine training and maintenance of PPE are critical benchmarks for laboratory safety, ensuring workers understand the limitations of their protective barriers [2]. Follow this self-validating workflow:

Phase 1: Engineering Controls & Setup

  • Activate the Fume Hood: Turn on the Class II Biological Safety Cabinet (BSC) or chemical fume hood.

    • Self-Validation: Check the digital anemometer. Do not proceed unless the inward face velocity is confirmed between 80–120 feet per minute (fpm).

  • Static Neutralization: Place an anti-static ionizer blower adjacent to the analytical balance.

    • Causality: Neutralizing the ambient static charge prevents the hydrochloride powder from repelling off the spatula and contaminating the operator's breathing zone.

Phase 2: Compound Transfer and Solubilization 3. Vial Acclimation: Bring the sealed vial of 2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride to room temperature inside a desiccator before opening.

  • Causality: Opening a cold vial introduces atmospheric condensation, which can degrade the hygroscopic salt and cause it to clump, making accurate weighing impossible.
  • Weighing: Use a grounded, conductive spatula to transfer the powder into an anti-static weigh boat.
  • Solubilization: Dissolve the compound in the chosen assay buffer or organic solvent inside the hood. Cap the receiving flask immediately.

Phase 3: Post-Operational Decontamination 6. Glove Doffing: Remove the outer contaminated gloves using the "beak method" (pulling the glove inside out over itself) to trap any residual API dust. 7. Surface Decontamination: Wipe down the balance and hood surfaces with a damp cloth (using a solvent appropriate for dissolving the compound, such as 70% ethanol or isopropanol), followed by a dry wipe.

Safety and Spill Response Workflow

PPE_Workflow A Hazard Assessment Uncharacterized API B Engineering Controls Activate Fume Hood A->B C Airflow > 100 fpm? B->C D DO NOT PROCEED Tag Out Equipment C->D No E Don Prescribed PPE (Double Gloves, Goggles) C->E Yes F Weighing & Transfer (Anti-static tools) E->F G Spill Occurred? F->G H Wet-Wipe Protocol Dispose as HazMat G->H Yes I Seal & Decontaminate Exterior of Vials G->I No H->I

Decision matrix for the handling and spill response of novel API intermediates.

Disposal Plan

Because this compound is an active pharmaceutical intermediate, it falls under stringent environmental regulations.

  • Solid Waste: All weigh boats, spatulas, and outer gloves that contacted the raw powder must be placed in a sealed, puncture-resistant biohazard or chemical waste bag. Label explicitly as "Toxic Solid Waste: Aryloxycycloalkylamine HCl".

  • Liquid Waste: Any aqueous or organic solutions containing the compound must be collected in compatible, high-density polyethylene (HDPE) carboys. Do not mix with strong oxidizing agents or strong bases, as basic conditions will precipitate the free base of the amine.

  • Regulatory Compliance: Store all waste in a designated secondary containment tray and coordinate with your Environmental Health and Safety (EHS) department for incineration via a licensed RCRA hazardous waste vendor.

References

  • Title: Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety Source: NC State University URL: 1

  • Title: Proper Use of Personal Protective Equipment (PPE) Source: Today's Clinical Lab URL: 2

  • Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: PMC - NIH URL: 3

  • Title: Navigating the Unknown: A Safety Protocol for Handling Novel Chemicals Source: BenchChem / Prudent Practices in the Laboratory URL: 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride
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